2-Bromo-4-nitro-6-(trifluoromethyl)aniline
Description
BenchChem offers high-quality 2-Bromo-4-nitro-6-(trifluoromethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-nitro-6-(trifluoromethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-nitro-6-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3N2O2/c8-5-2-3(13(14)15)1-4(6(5)12)7(9,10)11/h1-2H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSOQYVBDQONBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467012 | |
| Record name | 2-bromo-4-nitro-6-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400-66-8 | |
| Record name | 2-Bromo-4-nitro-6-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-bromo-4-nitro-6-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-4-nitro-6-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline, a halogenated and nitrated aromatic amine with potential applications in medicinal chemistry and materials science. This document consolidates available data on its physicochemical properties, spectral characteristics, and safe handling. Furthermore, it presents detailed experimental protocols for its synthesis, analysis, and solubility determination, alongside a discussion of its potential biological activities based on structure-activity relationships within this class of compounds.
Core Chemical Properties and Identifiers
2-Bromo-4-nitro-6-(trifluoromethyl)aniline, with the CAS Number 400-66-8, is a substituted aniline derivative.[1] Its structure incorporates a bromine atom, a nitro group, and a trifluoromethyl group on the aniline scaffold, which imparts unique electronic and lipophilic characteristics.
| Identifier | Value | Source |
| IUPAC Name | 2-bromo-4-nitro-6-(trifluoromethyl)aniline | [1] |
| CAS Number | 400-66-8 | [1] |
| Molecular Formula | C₇H₄BrF₃N₂O₂ | [1] |
| Molecular Weight | 285.02 g/mol | [1] |
| InChI Key | VTSOQYVBDQONBG-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=C(C=C(C(=C1C(F)(F)F)N)Br)--INVALID-LINK--[O-] | [1] |
Physicochemical Data
The physicochemical properties of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Notes |
| Melting Point | 71-74 °C | Data for the isomeric compound 2-Bromo-6-nitro-4-(trifluoromethyl)aniline (CAS 113170-71-1).[2] |
| Boiling Point | 273.5 °C at 760 mmHg | Predicted value. |
| Density | 1.859 g/cm³ | Predicted value. |
| XLogP3 | 2.6 | Computed value, indicating moderate lipophilicity.[1] |
| Flash Point | 119.2 °C | Predicted value. |
| Appearance | White to off-white powder | General appearance for this class of compounds. |
Quantitative solubility data for 2-Bromo-4-nitro-6-(trifluoromethyl)aniline in common organic solvents is not extensively reported in the literature. However, based on its structure, it is predicted to be soluble in polar organic solvents such as methanol, ethanol, and acetone, and moderately soluble in less polar solvents like dichloromethane and diethyl ether. A detailed protocol for determining its solubility is provided in the "Experimental Protocols" section.
Spectral Data Summary
Detailed spectral analyses are essential for the unambiguous identification and characterization of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline. While full spectral data is often found in specialized databases, the expected spectral characteristics are summarized below.
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons will appear as distinct signals in the downfield region (typically δ 7.0-8.5 ppm), with chemical shifts influenced by the electronic effects of the bromo, nitro, and trifluoromethyl groups. The amine protons will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. |
| ¹³C NMR | The spectrum will show seven distinct carbon signals. The carbon atoms attached to the electron-withdrawing trifluoromethyl and nitro groups will be shifted downfield. The carbon bearing the trifluoromethyl group will exhibit splitting due to carbon-fluorine coupling. |
| IR Spectroscopy | Characteristic absorption bands are expected for N-H stretching of the amine group (around 3300-3500 cm⁻¹), asymmetric and symmetric stretching of the nitro group (around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively), C-F stretching of the trifluoromethyl group (in the region of 1100-1300 cm⁻¹), and C-Br stretching (typically below 800 cm⁻¹). |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed for the molecular ion and bromine-containing fragments. |
Potential Biological Activity and Signaling Pathways
Specific biological studies on 2-Bromo-4-nitro-6-(trifluoromethyl)aniline are not widely published. However, the structural motifs present in this molecule are found in compounds with known biological activities, particularly antimicrobial and anticancer properties.
The presence of a trifluoromethyl group is a common feature in many modern pharmaceuticals, often enhancing metabolic stability and cell permeability.[3] Several studies have reported the antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives against antibiotic-resistant Gram-positive bacteria.[4] Additionally, various trifluoro-aniline derivatives have demonstrated antimicrobial efficacy against Vibrio species by disrupting the bacterial cell membrane.[5][6]
Furthermore, the combination of a nitroaryl moiety and a trifluoromethyl group has been associated with cytotoxicity in cancer cell lines.[7] It is hypothesized that such compounds may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the subsequent activation of caspase signaling cascades.
Based on these structure-activity relationships, a hypothetical signaling pathway for the potential anticancer activity of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline is proposed below. This pathway illustrates the induction of apoptosis via intrinsic and extrinsic pathways, which is a common mechanism for many cytotoxic agents.
Caption: Hypothetical apoptotic pathway induced by 2-Bromo-4-nitro-6-(trifluoromethyl)aniline.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for research and development. The following sections provide methodologies for the synthesis, purification, analysis, and solubility determination of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline.
Synthesis of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline
This protocol describes a plausible method for the synthesis of the target compound via electrophilic bromination of 4-nitro-2-(trifluoromethyl)aniline.
Materials:
-
4-nitro-2-(trifluoromethyl)aniline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 4-nitro-2-(trifluoromethyl)aniline in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Slowly add 1.1 equivalents of N-Bromosuccinimide (NBS) portion-wise to the cooled solution.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 2-Bromo-4-nitro-6-(trifluoromethyl)aniline.
References
- 1. 2-Bromo-4-nitro-6-(trifluoromethyl)aniline | C7H4BrF3N2O2 | CID 11471654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-6-nitro-4-(trifluoromethyl)aniline 98 113170-71-1 [sigmaaldrich.com]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The synthesis of trifluoromethylated N-nitroaryl-2-amino-1,3-dichloropropane derivatives and their evaluation as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Bromo-4-nitro-6-(trifluoromethyl)aniline (CAS: 400-66-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline (CAS Number: 400-66-8), a key chemical intermediate. Also known by its synonym, 2-Amino-3-bromo-5-nitrobenzotrifluoride, this compound is a valuable building block in the synthesis of agrochemicals, notably the herbicide Penoxsulam. This document consolidates available data on its chemical and physical properties, outlines a plausible synthetic route based on established chemical principles, and discusses its known applications. Due to the limited availability of direct experimental data in public domains, this guide also provides information on related compounds to offer a comparative context.
Chemical and Physical Properties
The following table summarizes the key physical and chemical properties of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline. It is important to note that some of the data are predicted values obtained from computational models.
| Property | Value | Source |
| CAS Number | 400-66-8 | [1] |
| Molecular Formula | C₇H₄BrF₃N₂O₂ | [2] |
| Molecular Weight | 285.02 g/mol | [2] |
| Appearance | Light yellow to yellow solid (predicted) | [1] |
| Melting Point | 140-142 °C | [1] |
| Boiling Point (Predicted) | 306.8 ± 37.0 °C | [1] |
| Density (Predicted) | 1.859 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | -4.03 ± 0.46 | [1] |
| LogP (Predicted) | 2.6 | [2] |
Synthesis
Proposed Synthetic Pathway
Experimental Protocol (Hypothetical)
Step 1: Bromination of 2-Amino-4-nitro-6-(trifluoromethyl)benzene
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-4-nitro-6-(trifluoromethyl)benzene (1.0 eq.) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane.
-
Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of N-bromosuccinimide (NBS) (1.05 eq.) or bromine (1.05 eq.) in the same solvent dropwise to the cooled solution while maintaining the temperature below 10 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 2-Bromo-4-nitro-6-(trifluoromethyl)aniline.
Spectroscopic Data
As of the compilation of this guide, experimental spectroscopic data (NMR, IR, MS) for 2-Bromo-4-nitro-6-(trifluoromethyl)aniline are not available in publicly accessible databases. Researchers are advised to acquire their own analytical data upon synthesis or acquisition of the compound. For reference, predicted spectral information or data from structurally similar compounds can provide an estimation of expected values.
Applications in Agrochemical Synthesis
The primary documented application of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline is as a key intermediate in the synthesis of the herbicide Penoxsulam. Penoxsulam is a triazolopyrimidine sulfonamide that acts by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants.
Role in Penoxsulam Synthesis
The synthesis of Penoxsulam involves the coupling of a substituted benzenesulfonyl chloride with a triazolopyrimidine amine. 2-Bromo-4-nitro-6-(trifluoromethyl)aniline serves as a precursor to the substituted benzenesulfonyl chloride moiety.
Safety and Handling
2-Bromo-4-nitro-6-(trifluoromethyl)aniline is classified as an irritant.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Hazard Classifications:
-
Eye Irritant 2[3]
-
Skin Irritant 2[3]
-
Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system)[3]
For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
2-Bromo-4-nitro-6-(trifluoromethyl)aniline is a specialized chemical intermediate with a confirmed role in the agrochemical industry. While detailed experimental and spectroscopic data are not widely available, its known application underscores its importance as a building block in organic synthesis. This guide provides a foundational understanding of this compound for researchers and professionals in related fields. Further investigation into its synthesis, reactivity, and potential applications in other areas of chemical and pharmaceutical research is warranted.
References
"2-Bromo-4-nitro-6-(trifluoromethyl)aniline" molecular structure
A Technical Guide to 2-Bromo-4-nitro-6-(trifluoromethyl)aniline
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive technical overview of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline, a key chemical intermediate. It covers the molecule's structure, physicochemical properties, a representative synthetic protocol, methods for structural characterization, and its potential applications in research and development, with a focus on drug discovery.
Molecular Structure and Physicochemical Properties
2-Bromo-4-nitro-6-(trifluoromethyl)aniline is a substituted aniline featuring a bromine atom, a nitro group, and a trifluoromethyl group attached to the benzene ring. These functional groups make it a versatile building block for the synthesis of more complex molecules. The trifluoromethyl group can enhance metabolic stability and lipophilicity in derivative compounds, while the amino, bromo, and nitro groups provide reactive sites for further chemical transformations.
Caption: 2D structure of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline.
Chemical and Physical Data
The key identifying and physical properties of the compound are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | 2-bromo-4-nitro-6-(trifluoromethyl)aniline | [1] |
| Synonym | 2-Amino-3-bromo-5-nitrobenzotrifluoride | [1] |
| CAS Number | 400-66-8 | [1][2] |
| Molecular Formula | C₇H₄BrF₃N₂O₂ | [1][2] |
| Molecular Weight | 285.02 g/mol | [1][3] |
| Melting Point | 140-142 °C | [2][4] |
| Boiling Point | 306.8 ± 37.0 °C at 760 mmHg | [2][4] |
| Density | 1.9 ± 0.1 g/cm³ | [2][4] |
| Flash Point | 139.3 ± 26.5 °C | [4] |
| InChI Key | ZUZMWPRSGJTLHW-UHFFFAOYSA-N | [3] |
| SMILES String | Nc1c(Br)cc(cc1--INVALID-LINK--=O)C(F)(F)F | [3] |
Representative Synthesis Protocol
While specific peer-reviewed synthesis protocols for this exact molecule are not detailed in the provided search results, a plausible route can be devised based on standard electrophilic aromatic substitution reactions. A common approach involves the bromination of a suitable precursor, such as 4-nitro-2-(trifluoromethyl)aniline. The amino group is a strong activating group, directing the electrophile (Br+) to the ortho and para positions. Since the para position is blocked by the nitro group, bromination is expected to occur at the ortho position.
Caption: Generalized workflow for the synthesis of the target compound.
Experimental Methodology (Generalized)
This protocol describes a representative method for the synthesis and purification of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline.
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-nitro-2-(trifluoromethyl)aniline (1.0 eq).
-
Dissolve the starting material in a suitable solvent, such as acetonitrile or dichloromethane, under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
-
Bromination:
-
Dissolve N-Bromosuccinimide (NBS) (1.05 eq) in the same solvent.
-
Add the NBS solution dropwise to the cooled aniline solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Workup and Extraction:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by either recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
-
Final Product:
-
Collect the pure fractions (if using chromatography) and evaporate the solvent to yield 2-Bromo-4-nitro-6-(trifluoromethyl)aniline as a solid.
-
Dry the product under vacuum and determine the yield.
-
Structural Characterization
Confirming the identity and purity of the synthesized compound is critical. This is achieved through a combination of spectroscopic techniques.
Caption: Standard workflow for the analytical characterization of the product.
Standard Analytical Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Protocol: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.
-
Expected Results: The ¹H NMR spectrum should show distinct signals for the two aromatic protons and the amine protons. The ¹³C NMR will confirm the number of unique carbon environments. The ¹⁹F NMR is crucial for confirming the presence and environment of the -CF₃ group.
-
-
Mass Spectrometry (MS):
-
Protocol: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization method (e.g., Electron Impact for GC-MS or Electrospray Ionization for LC-MS).
-
Expected Results: The mass spectrum should display a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom. The measured mass should correspond to the calculated exact mass of C₇H₄BrF₃N₂O₂ (283.9408 Da).[1]
-
-
Infrared (IR) Spectroscopy:
-
Protocol: Analyze the sample using an FTIR spectrometer, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Expected Results: The IR spectrum should show characteristic absorption bands for the N-H stretches of the amine group (~3300-3500 cm⁻¹), asymmetric and symmetric stretches for the nitro group (~1530 and ~1350 cm⁻¹), and C-F stretches for the trifluoromethyl group (~1100-1300 cm⁻¹).
-
Applications in Research and Development
2-Bromo-4-nitro-6-(trifluoromethyl)aniline is not typically an end-product but rather a valuable intermediate in multi-step organic synthesis. Its array of functional groups allows for selective chemical modifications, making it a key building block in the development of pharmaceuticals and agrochemicals. For instance, the amino group can be diazotized for Sandmeyer reactions, the bromo group can participate in cross-coupling reactions (e.g., Suzuki, Heck), and the nitro group can be reduced to an amine to introduce a new reactive site.
Caption: Logical role in a typical drug discovery and development process.
Safety and Handling
Proper handling of this chemical is essential due to its potential hazards. The following information is based on available safety data.
| Hazard Type | GHS Information | Reference(s) |
| Signal Word | Warning | [3] |
| Hazard Codes | H315, H319, H335 | [3] |
| Hazard Statements | Causes skin irritation (H315). Causes serious eye irritation (H319). May cause respiratory irritation (H335). | [3] |
| Precautionary Codes | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [3] |
| Personal Protective Equipment (PPE) | Wear protective gloves, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. | [3] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [5] |
References
- 1. 2-Bromo-4-nitro-6-(trifluoromethyl)aniline | C7H4BrF3N2O2 | CID 11471654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS#:400-66-8 | 2-Bromo-4-nitro-6-(trifluoromethyl)aniline | Chemsrc [chemsrc.com]
- 3. 2-Bromo-6-nitro-4-(trifluoromethyl)aniline 98 113170-71-1 [sigmaaldrich.com]
- 4. 2-Bromo-4-nitro-6-(trifluoromethyl)aniline Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 5. 113170-71-1|2-Bromo-6-nitro-4-(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]
Synthesis of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the potential synthesis pathways for 2-Bromo-4-nitro-6-(trifluoromethyl)aniline, a key intermediate in the development of pharmaceuticals and agrochemicals. This document outlines a plausible synthetic route based on available patent literature, supported by established chemical principles of electrophilic aromatic substitution. Detailed experimental protocols, summarized quantitative data, and workflow visualizations are presented to facilitate laboratory-scale synthesis and process development.
Introduction
2-Bromo-4-nitro-6-(trifluoromethyl)aniline (CAS No. 400-66-8) is a substituted aniline containing bromo, nitro, and trifluoromethyl functional groups.[1] This unique combination of electron-withdrawing and directing groups makes it a valuable building block for the synthesis of complex organic molecules. The strategic placement of these functionalities allows for a wide range of subsequent chemical transformations, making it a crucial intermediate in the discovery and development of novel therapeutic agents and crop protection chemicals.
Proposed Synthesis Pathway
A potential synthesis route for a closely related isomer, 2-bromo-4-nitro-5-(trifluoromethyl)aniline, is detailed in patent literature (CN102491901B). This pathway starts from 3-(trifluoromethyl)aniline and proceeds through nitration followed by bromination. It is plausible that a similar strategy, starting with 2-(trifluoromethyl)aniline, could yield the desired 2-bromo-4-nitro-6-(trifluoromethyl)aniline.
The proposed multi-step synthesis is as follows:
-
Nitration: 2-(Trifluoromethyl)aniline is first nitrated to introduce a nitro group onto the aromatic ring. The directing effects of the amino (-NH2) and trifluoromethyl (-CF3) groups will influence the position of nitration.
-
Bromination: The resulting nitro-(trifluoromethyl)aniline is then brominated to introduce a bromine atom at the desired position.
Below is a DOT script for the logical flow of this proposed synthesis.
Caption: Proposed two-step synthesis pathway for 2-Bromo-4-nitro-6-(trifluoromethyl)aniline.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the proposed synthesis pathway. These are based on general procedures for similar transformations and should be adapted and optimized for specific laboratory conditions.
Step 1: Nitration of 2-(Trifluoromethyl)aniline
Objective: To synthesize 4-nitro-2-(trifluoromethyl)aniline.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles |
| 2-(Trifluoromethyl)aniline | 161.12 | 1.282 | 16.1 g | 0.1 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 1.84 | 50 mL | - |
| Concentrated Nitric Acid (70%) | 63.01 | 1.42 | 7.2 mL | 0.11 |
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2-(Trifluoromethyl)aniline (16.1 g, 0.1 mol).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid (50 mL) to the stirred aniline, maintaining the temperature below 10 °C.
-
Prepare the nitrating mixture by carefully adding concentrated nitric acid (7.2 mL, 0.11 mol) to concentrated sulfuric acid (20 mL) in a separate beaker, cooled in an ice bath.
-
Add the nitrating mixture dropwise to the aniline solution over a period of 30-45 minutes, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring at 5-10 °C for 2 hours.
-
Pour the reaction mixture slowly onto crushed ice (200 g) with vigorous stirring.
-
The yellow precipitate of 4-nitro-2-(trifluoromethyl)aniline is collected by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral to litmus paper.
-
Dry the product in a vacuum oven at 50 °C.
Expected Yield: ~85-90%
Step 2: Bromination of 4-Nitro-2-(trifluoromethyl)aniline
Objective: To synthesize 2-Bromo-4-nitro-6-(trifluoromethyl)aniline.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles |
| 4-Nitro-2-(trifluoromethyl)aniline | 206.12 | - | 20.6 g | 0.1 |
| Glacial Acetic Acid | 60.05 | 1.049 | 100 mL | - |
| Bromine | 159.81 | 3.102 | 5.2 mL | 0.1 |
Procedure:
-
Dissolve 4-nitro-2-(trifluoromethyl)aniline (20.6 g, 0.1 mol) in glacial acetic acid (100 mL) in a 250 mL three-necked round-bottom flask fitted with a mechanical stirrer and a dropping funnel.
-
In the dropping funnel, place a solution of bromine (5.2 mL, 0.1 mol) in glacial acetic acid (20 mL).
-
Add the bromine solution dropwise to the stirred aniline solution at room temperature over 30 minutes.
-
After the addition is complete, stir the reaction mixture at room temperature for 4 hours.
-
Pour the reaction mixture into a beaker containing 500 mL of cold water with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 2-Bromo-4-nitro-6-(trifluoromethyl)aniline.
Expected Yield: ~75-85%
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting materials, intermediate, and final product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2-(Trifluoromethyl)aniline | C₇H₆F₃N | 161.12 | 34-36 | 170-171 |
| 4-Nitro-2-(trifluoromethyl)aniline | C₇H₅F₃N₂O₂ | 206.12 | 93-95 | - |
| 2-Bromo-4-nitro-6-(trifluoromethyl)aniline | C₇H₄BrF₃N₂O₂ | 285.02 | 71-74[2] | - |
Experimental Workflow Visualization
The following diagram illustrates the overall experimental workflow from starting materials to the purified final product.
Caption: Detailed experimental workflow for the synthesis of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
-
Concentrated acids (sulfuric and nitric) are highly corrosive and should be handled with extreme care.
-
Bromine is toxic and corrosive; handle with appropriate safety measures.
Conclusion
This technical guide provides a comprehensive overview of a plausible synthetic route for 2-Bromo-4-nitro-6-(trifluoromethyl)aniline. The detailed experimental protocols and workflow diagrams serve as a valuable resource for researchers engaged in the synthesis of this important chemical intermediate. The presented pathway utilizes standard laboratory reagents and techniques, making it adaptable for various research and development settings. Further optimization of reaction conditions may be necessary to achieve higher yields and purity.
References
Technical Guide: Solubility Profile of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-nitro-6-(trifluoromethyl)aniline is a substituted aniline derivative of significant interest in medicinal chemistry and materials science due to its unique electronic and structural properties. The presence of a bromine atom, a nitro group, and a trifluoromethyl group on the aniline core imparts a complex physicochemical profile that influences its behavior in various chemical and biological systems. A thorough understanding of its solubility is paramount for applications ranging from reaction kinetics and purification to formulation and bioavailability in drug development.
This technical guide provides a comprehensive overview of the predicted solubility of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline based on its structural attributes. In the absence of publicly available quantitative solubility data, this document furnishes detailed experimental protocols for the accurate determination of its solubility in various organic solvents.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline is presented below. These properties, particularly the XLogP3 value, suggest a degree of lipophilicity which indicates that the compound will likely exhibit solubility in a range of organic solvents.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₄BrF₃N₂O₂ | PubChem[1] |
| Molecular Weight | 285.02 g/mol | PubChem[1] |
| XLogP3 | 2.6 | PubChem[1] |
| IUPAC Name | 2-bromo-4-nitro-6-(trifluoromethyl)aniline | PubChem[1] |
| CAS Number | 400-66-8 | PubChem[1] |
Predicted Solubility Profile
The following table summarizes the predicted solubility of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline in a range of common organic solvents. It is anticipated that the compound will be more soluble in polar aprotic and moderately polar protic solvents.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Methanol | Polar Protic | Soluble | The amino and nitro groups can form hydrogen bonds with methanol. |
| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol can act as a hydrogen bond donor and acceptor. |
| Acetone | Polar Aprotic | Soluble | The polar carbonyl group of acetone can interact with the polar groups of the aniline derivative. |
| Dichloromethane | Polar Aprotic | Soluble | The compound's overall polarity should allow for favorable interactions. |
| Diethyl Ether | Polar Aprotic | Moderately Soluble | Expected to be a reasonably good solvent due to its ability to solvate the aromatic ring. |
| Toluene | Nonpolar | Sparingly Soluble | The nonpolar aromatic ring will have favorable interactions, but the polar groups may limit solubility. |
| Hexane | Nonpolar | Sparingly Soluble | The significant polarity from the nitro and amino groups will likely limit solubility in nonpolar alkanes. |
| Water | Polar Protic | Sparingly Soluble | The large, hydrophobic trifluoromethyl and bromo-substituted aromatic ring is expected to significantly limit aqueous solubility despite the presence of polar groups. |
Experimental Protocols for Solubility Determination
To address the absence of quantitative data, two robust and widely accepted methods for determining the solubility of solid compounds in organic solvents are detailed below: the gravimetric method and UV-Vis spectrophotometry.
1. Gravimetric Method
This method involves the direct measurement of the mass of a solute dissolved in a known volume of a saturated solution. It is a straightforward and reliable technique for determining solubility.
Methodology:
-
Sample Preparation: Add an excess amount of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline to a series of vials, each containing a precisely measured volume (e.g., 5.0 mL) of the selected organic solvents. The use of an excess of the solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Seal the vials to prevent solvent evaporation and place them in a constant temperature shaker or water bath (e.g., 25 °C, 37 °C). The samples should be agitated for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle. For finer suspensions, centrifugation at the same temperature can be employed to achieve clear separation of the solid and liquid phases.
-
Sample Withdrawal and Analysis: Carefully withdraw a known volume of the clear supernatant using a pre-weighed, airtight syringe. Transfer the supernatant to a pre-weighed vial.
-
Solvent Evaporation: Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.
-
Mass Determination and Calculation: Once the solvent is completely removed, reweigh the vial containing the dried solute. The mass of the dissolved solid can then be determined. The solubility is calculated using the following formula:
Solubility (g/L) = (Mass of dried solute (g)) / (Volume of supernatant withdrawn (L))
2. UV-Vis Spectrophotometry Method
This method is suitable for compounds that possess a chromophore and absorb light in the UV-Vis spectrum. It is a sensitive method that requires smaller amounts of material compared to the gravimetric method.
Methodology:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline of known concentrations in the solvent of interest.
-
Generation of Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to generate a standard calibration curve. The curve should be linear and pass through the origin (or be corrected for a blank).
-
Preparation of Saturated Solution: Prepare a saturated solution of the compound in the desired solvent as described in steps 1 and 2 of the gravimetric method.
-
Sample Preparation for Analysis: After equilibration and phase separation, withdraw a small, precise volume of the clear supernatant. Dilute this aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted sample at the λmax.
-
Concentration Determination: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.
-
Solubility Calculation: Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
Solubility (g/L) = Concentration of saturated solution (g/L)
Experimental Workflow Visualization
References
Spectroscopic Data of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectroscopic data for the compound 2-Bromo-4-nitro-6-(trifluoromethyl)aniline. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established spectroscopic principles and data from analogous compounds. This guide also includes generalized experimental protocols for acquiring such data.
Chemical Structure and Properties
-
IUPAC Name: 2-bromo-4-nitro-6-(trifluoromethyl)aniline[1]
-
Molecular Formula: C₇H₄BrF₃N₂O₂[1]
-
Molecular Weight: 285.02 g/mol [1]
-
CAS Number: 400-66-8
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-Bromo-4-nitro-6-(trifluoromethyl)aniline. These predictions are derived from the analysis of structurally similar compounds and established chemical shift and absorption frequency databases.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.4 | d | 1H | Ar-H (H-3) |
| ~8.1 | d | 1H | Ar-H (H-5) |
| ~5.0 | s (br) | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~148 | C -NH₂ |
| ~145 | C -NO₂ |
| ~130 | C -H (C-3) |
| ~125 | C -H (C-5) |
| ~122 (q) | -C F₃ |
| ~120 | C -Br |
| ~118 | C -CF₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium | N-H stretch (asymmetric and symmetric) |
| 1620 - 1600 | Strong | N-H bend |
| 1580 - 1560 | Strong | Aromatic C=C stretch |
| 1530 - 1500 | Strong | NO₂ asymmetric stretch |
| 1350 - 1330 | Strong | NO₂ symmetric stretch |
| 1320 - 1280 | Strong | C-N stretch |
| 1180 - 1100 | Strong | C-F stretch |
| 850 - 800 | Medium | C-H out-of-plane bend |
| 700 - 600 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization - EI)
| m/z | Ion |
| 285/287 | [M]⁺ (Molecular ion with Br isotopes) |
| 265/267 | [M - HF]⁺ |
| 239/241 | [M - NO₂]⁺ |
| 188 | [M - Br - F]⁺ |
| 160 | [M - Br - NO₂]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization for specific equipment and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]
-
Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[2]
-
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Data Acquisition:
-
Record a background spectrum of a blank KBr pellet.
-
Place the sample pellet in the sample holder and record the sample spectrum.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).
-
Ionization (Electron Ionization - EI):
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: An electron multiplier or other detector records the abundance of each ion.
-
Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.
Workflow Diagram
The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid organic compound like 2-Bromo-4-nitro-6-(trifluoromethyl)aniline.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. 2-Bromo-4-nitro-6-(trifluoromethyl)aniline | C7H4BrF3N2O2 | CID 11471654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]
The Strategic Application of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline in Medicinal Chemistry: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction: The intricate landscape of medicinal chemistry continually seeks novel molecular scaffolds and building blocks to address unmet therapeutic needs. Among the vast arsenal of synthetic intermediates, halogenated and nitrated anilines bearing trifluoromethyl groups have emerged as particularly valuable synthons. This technical guide delves into the core medicinal chemistry applications of a specific, highly functionalized aniline derivative: 2-Bromo-4-nitro-6-(trifluoromethyl)aniline . This compound, with its unique arrangement of reactive and modulating groups, presents a compelling starting point for the synthesis of diverse and potent bioactive molecules.
The strategic placement of a bromine atom, a nitro group, and a trifluoromethyl moiety on the aniline ring provides a rich platform for chemical elaboration. The trifluoromethyl group is a well-established bioisostere for a methyl group, offering enhanced metabolic stability and increased lipophilicity, which can significantly improve a drug candidate's pharmacokinetic profile. The nitro group, a strong electron-withdrawing group, can be a crucial pharmacophoric element or serve as a synthetic handle for further transformations, such as reduction to an amino group, opening pathways to a variety of heterocyclic scaffolds. The bromine atom provides a reactive site for cross-coupling reactions, enabling the introduction of diverse substituents to explore the chemical space and optimize biological activity.
Potential Therapeutic Applications
While direct citations of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline in the synthesis of clinically approved drugs are not abundant in publicly available literature, its structural motifs are present in numerous bioactive compounds. The applications of closely related trifluoromethyl- and nitro-substituted anilines suggest its potential in the development of agents targeting a range of diseases.
Kinase Inhibitors
A significant area of application for functionalized anilines is in the development of kinase inhibitors for the treatment of cancer and inflammatory diseases. The aniline core can serve as a key hydrogen bond donor/acceptor motif within the hinge region of kinase active sites. For instance, various substituted anilines are central to the structure of numerous FDA-approved kinase inhibitors. While no specific kinase inhibitors have been explicitly synthesized from 2-Bromo-4-nitro-6-(trifluoromethyl)aniline in the reviewed literature, its potential as a starting material for novel kinase inhibitor scaffolds is substantial. The reactive handles on the molecule allow for the systematic exploration of structure-activity relationships (SAR) to achieve high potency and selectivity.
Antimicrobial and Antiparasitic Agents
Nitroaromatic compounds have a long history as antimicrobial and antiparasitic agents. The nitro group can be bioreduced in anaerobic organisms to form reactive nitroso and hydroxylamine species that damage cellular macromolecules. Given the presence of the nitro group, derivatives of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline could be investigated for their potential as novel antibacterial, antifungal, or antiparasitic drugs. Research on other nitro-containing heterocyclic compounds has demonstrated their efficacy against a range of pathogens.
Synthetic Utility and Experimental Protocols
The true value of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline in medicinal chemistry lies in its synthetic versatility. The strategically positioned functional groups allow for a variety of chemical transformations to build complex molecular architectures.
Synthesis of Benzimidazole Scaffolds
One of the most promising applications of this aniline derivative is in the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry with a wide range of biological activities. The general synthetic approach involves the reduction of the nitro group to an amine, followed by cyclization with a carboxylic acid or its equivalent.
Experimental Protocol: Synthesis of a Hypothetical 2-Aryl-4-bromo-6-(trifluoromethyl)-1H-benzoimidazole
-
Reduction of the Nitro Group:
-
To a solution of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline (1.0 eq) in ethanol, add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude 3-bromo-5-(trifluoromethyl)benzene-1,2-diamine.
-
-
Cyclization to form the Benzimidazole Ring:
-
To a solution of the crude diamine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add an aromatic aldehyde (1.0-1.2 eq).
-
Add an oxidizing agent, such as sodium metabisulfite (Na₂S₂O₅) or p-benzoquinone, to facilitate the cyclization.
-
Reflux the mixture for 4-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitate by filtration, wash with water, and purify by recrystallization or column chromatography to yield the desired 2-aryl-4-bromo-6-(trifluoromethyl)-1H-benzoimidazole.
-
This protocol provides a general framework, and the specific conditions may require optimization based on the chosen aldehyde.
Data Presentation
Currently, there is a lack of publicly available quantitative biological data specifically for derivatives of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline. The following table presents hypothetical data to illustrate how such information would be structured for comparative analysis in a drug discovery program.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | GI₅₀ (µM) |
| Hypothetical-1 | EGFR | 15 | A431 | 0.25 |
| Hypothetical-2 | VEGFR2 | 28 | HUVEC | 0.52 |
| Hypothetical-3 | BTK | 8 | Ramos | 0.11 |
Visualizations
To facilitate the understanding of the synthetic and logical workflows in utilizing 2-Bromo-4-nitro-6-(trifluoromethyl)aniline, the following diagrams are provided.
Caption: Synthetic pathway from the title compound to a benzimidazole derivative.
Caption: A logical workflow for drug discovery starting from the title compound.
2-Bromo-4-nitro-6-(trifluoromethyl)aniline represents a highly valuable and versatile building block for medicinal chemistry. Its unique combination of functional groups allows for the synthesis of a wide array of complex molecules, particularly heterocyclic scaffolds of therapeutic interest such as benzimidazoles. While specific examples of its direct application in marketed drugs are yet to be widely reported, the foundational principles of medicinal chemistry and the known bioactivities of related compounds strongly suggest its significant potential. Further exploration of this synthon in drug discovery programs is warranted and holds the promise of yielding novel therapeutic agents. Researchers and drug development professionals are encouraged to consider this compound as a strategic starting point for their synthetic campaigns targeting a multitude of diseases.
A Comprehensive Guide to the Nomenclature of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline
For professionals engaged in research, chemical synthesis, and drug development, precise molecular identification is paramount. This document provides a detailed overview of the various synonyms and identifiers for the chemical compound commonly known as 2-Bromo-4-nitro-6-(trifluoromethyl)aniline. Understanding these alternative names is crucial for accurate literature searches, database inquiries, and unambiguous communication in scientific and regulatory contexts.
The primary identifier for this compound is its CAS Registry Number, which is 400-66-8.[1][2][3][4] This unique number is assigned by the Chemical Abstracts Service and ensures unambiguous identification.
Systematic and Alternative Names
The nomenclature of a chemical compound can be approached from several systems, leading to a variety of names. The most systematic of these is the IUPAC (International Union of Pure and Applied Chemistry) name.
IUPAC Name: The formal IUPAC name for this compound is 2-bromo-4-nitro-6-(trifluoromethyl)aniline .[4] Another systematic name, treating the aniline as a substituted benzene ring, is Benzenamine, 2-bromo-4-nitro-6-(trifluoromethyl)- .[5]
Other Synonyms: In addition to the formal systematic names, other synonyms are frequently encountered in chemical databases and supplier catalogs. One common alternative is 2-Amino-3-bromo-5-nitrobenzotrifluoride .[4]
A summary of the key names and identifiers is presented in the table below for clarity and ease of comparison.
| Identifier Type | Identifier |
| CAS Registry Number | 400-66-8[1][2][3][4] |
| IUPAC Name | 2-bromo-4-nitro-6-(trifluoromethyl)aniline[4] |
| Systematic Name | Benzenamine, 2-bromo-4-nitro-6-(trifluoromethyl)-[5] |
| Alternative Synonym | 2-Amino-3-bromo-5-nitrobenzotrifluoride[4] |
| Molecular Formula | C7H4BrF3N2O2[3][4][5] |
| PubChem CID | 11471654[4] |
Logical Relationships in Nomenclature
The derivation of the different names for this compound follows a logical hierarchy based on chemical nomenclature rules. This relationship can be visualized to better understand how the synonyms relate to the core chemical structure.
This guide consolidates the essential nomenclature for 2-Bromo-4-nitro-6-(trifluoromethyl)aniline, providing researchers and professionals with a clear and concise reference for its identification. The consistent use of its CAS number is recommended to avoid ambiguity in all scientific communications.
References
- 1. CAS#:400-66-8 | 2-Bromo-4-nitro-6-(trifluoromethyl)aniline | Chemsrc [chemsrc.com]
- 2. 400-66-8|2-Bromo-4-nitro-6-(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]
- 3. 2-Bromo-4-nitro-6-(trifluoromethyl)aniline Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 4. 2-Bromo-4-nitro-6-(trifluoromethyl)aniline | C7H4BrF3N2O2 | CID 11471654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 400-66-8 Benzenamine, 2-bromo-4-nitro-6-(trifluoromethyl)- >>4>>CAS>>CAS [cas.yaoshang68.com]
Methodological & Application
Application Notes and Protocols: Suzuki Coupling of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1][2] This reaction's wide applicability stems from its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability and low toxicity of its organoboron reagents.[1] In pharmaceutical and fine chemical industries, ortho-substituted anilines are crucial structural motifs found in numerous pharmacologically active compounds.[1]
This document provides a detailed protocol for the Suzuki coupling of "2-Bromo-4-nitro-6-(trifluoromethyl)aniline," a challenging substrate due to its electron-deficient nature and steric hindrance. The presence of both a nitro and a trifluoromethyl group significantly influences the reactivity of the aryl bromide. The following protocols are based on established methodologies for similar electron-deficient and sterically hindered ortho-bromoanilines.
Reaction Principle
The Suzuki coupling reaction follows a catalytic cycle involving a palladium catalyst.[2][3] The fundamental steps include:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (2-Bromo-4-nitro-6-(trifluoromethyl)aniline) to form a palladium(II) species.[3]
-
Transmetalation: In the presence of a base, the organoboron compound (boronic acid or ester) transfers its organic group to the palladium(II) complex.[2][3]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst.[3]
Experimental Protocols
The following protocols are generalized based on successful Suzuki couplings of structurally related ortho-bromoanilines and electron-deficient aryl halides.[1][4] Optimization of catalyst, ligand, base, and solvent may be necessary to achieve optimal yields for specific boronic acid coupling partners.
Protocol 1: General Conditions for Aryl and Heteroaryl Boronic Acids
This protocol is a good starting point for a wide range of aryl and heteroaryl boronic acids.
Materials:
-
2-Bromo-4-nitro-6-(trifluoromethyl)aniline
-
Aryl or Heteroaryl Boronic Acid (1.2 - 2.0 equivalents)
-
Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed palladacycle like CataCXium A Pd G3) (1-5 mol%)[1][5]
-
Phosphine Ligand (if not using a pre-formed catalyst, e.g., PPh₃, PCy₃, or a biarylphosphine) (2-10 mol%)[6]
-
Anhydrous Solvent (e.g., 1,4-Dioxane/H₂O (10:1), 2-MeTHF, or DMF/H₂O)[1][4]
-
Nitrogen or Argon gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2-Bromo-4-nitro-6-(trifluoromethyl)aniline (1.0 eq).
-
Add the aryl or heteroaryl boronic acid (1.2 - 2.0 eq).
-
Add the palladium catalyst (e.g., Pd(OAc)₂) (1-5 mol%) and the phosphine ligand (if required). For air-sensitive catalysts and ligands, this should be done in a glovebox.
-
Add the base (e.g., K₂CO₃) (2-3 eq).
-
Add the anhydrous solvent.
-
Degas the reaction mixture by bubbling nitrogen or argon through the solution for 10-15 minutes, or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically between 70-110 °C) and stir for the required time (2-24 hours).[1][7]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Conditions for Alkyl Boronic Esters
Coupling with sp³-hybridized organoboron reagents can be more challenging. The following conditions have been shown to be effective for some alkyl boronates.[1]
Materials:
-
2-Bromo-4-nitro-6-(trifluoromethyl)aniline
-
Alkylboronic acid pinacol ester (1.5 - 2.0 equivalents)
-
CataCXium A Pd G3 (5 mol%)[1]
-
Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)[1]
-
2-Methyltetrahydrofuran (2-MeTHF)[1]
-
Nitrogen or Argon gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Follow steps 1-4 of Protocol 1, using the specified catalyst and base.
-
Add anhydrous 2-MeTHF as the solvent.
-
Degas the reaction mixture.
-
Heat the reaction to 70-80 °C and stir for 12-24 hours.[1]
-
Follow the workup and purification procedure as described in Protocol 1.
Data Presentation
The following tables summarize typical reaction conditions and expected yields based on analogous Suzuki coupling reactions reported in the literature. Actual yields for the coupling of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline may vary.
Table 1: Reaction Conditions for Suzuki Coupling of ortho-Bromoanilines with Various Boronic Acids/Esters [1]
| Entry | Boronic Acid/Ester Partner | Catalyst (mol%) | Ligand | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | >95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ (3) | Dioxane | 100 | 12 | 92 |
| 3 | Thiophen-2-ylboronic acid | Pd(dtbpf)Cl₂ (2) | - | K₂CO₃ (2) | Water (micellar) | RT | 0.25 | up to 98 |
| 4 | Benzylboronic acid pinacol ester | CataCXium A Pd G3 (5) | - | Cs₂CO₃ (2) | 2-MeTHF | 80 | 12 | 95 |
| 5 | (4-Fluorophenyl)boronic acid | G-COOH-Pd-10 | - | K₂CO₃ (2) | Dioxane/H₂O | 70 | 3 | >95 |
Table 2: Influence of Reaction Parameters on Yield [1][4]
| Parameter | Variation 1 | Yield (%) | Variation 2 | Yield (%) |
| Catalyst | Pd(dppf)Cl₂ | Low | CataCXium A Pd G3 | High |
| Base | K₂CO₃ | Moderate | Cs₂CO₃ | High |
| Solvent | Dioxane/H₂O | Good | 2-MeTHF | Excellent |
| Temperature | 50 °C | Low | 80 °C | High |
Visualizations
Caption: Experimental workflow for the Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Concluding Remarks
The Suzuki-Miyaura coupling of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline presents a viable route to novel biaryl structures that are of significant interest in drug discovery and materials science. The electron-withdrawing nature of the nitro and trifluoromethyl groups activates the aryl bromide towards oxidative addition, however, careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields. The protocols and data presented herein provide a solid foundation for the successful implementation of this important transformation. Researchers are encouraged to perform small-scale optimizations to identify the ideal conditions for their specific coupling partners.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of "2-Bromo-4-nitro-6-(trifluoromethyl)aniline"
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][2] This methodology is of paramount importance in medicinal chemistry and materials science for the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals and functional organic materials. The reaction is particularly valuable for substrates that are challenging for traditional nucleophilic aromatic substitution, such as electron-deficient and sterically hindered aryl halides.
"2-Bromo-4-nitro-6-(trifluoromethyl)aniline" is a highly electron-deficient and sterically hindered substrate due to the presence of two strong electron-withdrawing groups (nitro and trifluoromethyl) and the ortho-bromo substituent. The successful amination of this substrate requires careful optimization of the catalytic system, including the choice of palladium precursor, ligand, base, and solvent, to achieve high yields and selectivity. While direct literature precedents for this specific molecule are scarce, protocols for structurally related, electron-deficient aryl bromides provide a strong foundation for developing a robust synthetic procedure.
Catalytic Cycle and Mechanistic Considerations
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) active species. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl bromide (Ar-Br) to form a Pd(II) intermediate. This step can be influenced by the electron density of the aryl halide and the steric bulk of the ligand.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is critical, especially for electron-deficient substrates where strong bases might lead to side reactions.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired arylamine product and regenerating the active Pd(0) catalyst. Bulky, electron-rich ligands are known to promote this step.
For highly electron-deficient substrates like "2-Bromo-4-nitro-6-(trifluoromethyl)aniline," the oxidative addition is generally facile. However, the choice of a suitable base is crucial to avoid decomposition of the starting material or product. Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium tert-butoxide (NaOtBu) for substrates bearing sensitive functional groups like nitro groups.[1]
Experimental Workflow
The general experimental workflow for the Buchwald-Hartwig amination of "2-Bromo-4-nitro-6-(trifluoromethyl)aniline" is depicted below. This workflow outlines the key stages from reaction setup to product isolation.
Detailed Experimental Protocols
The following protocols are adapted from general procedures for the Buchwald-Hartwig amination of electron-deficient and sterically hindered aryl bromides. Researchers should perform small-scale test reactions to optimize conditions for their specific amine coupling partner.
Protocol 1: General Procedure for Coupling with Primary and Secondary Aliphatic Amines
This protocol is suitable for the coupling of "2-Bromo-4-nitro-6-(trifluoromethyl)aniline" with a range of primary and secondary aliphatic amines.
Materials:
-
2-Bromo-4-nitro-6-(trifluoromethyl)aniline
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)
-
Anhydrous Toluene or 1,4-Dioxane
Procedure:
-
To an oven-dried Schlenk tube, add 2-Bromo-4-nitro-6-(trifluoromethyl)aniline (1.0 mmol), Cesium Carbonate (2.0 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol).
-
Evacuate and backfill the Schlenk tube with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous toluene (or 1,4-dioxane) (5 mL) via syringe.
-
Add the amine (1.2 mmol) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Protocol 2: General Procedure for Coupling with Anilines
This protocol is adapted for the coupling with various substituted anilines.
Materials:
-
2-Bromo-4-nitro-6-(trifluoromethyl)aniline
-
Aniline derivative (1.2 equivalents)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl) (3 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equivalents)
-
Anhydrous tert-Butanol
Procedure:
-
In a glovebox, charge a vial with 2-Bromo-4-nitro-6-(trifluoromethyl)aniline (1.0 mmol), the aniline derivative (1.2 mmol), Potassium Phosphate (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and BrettPhos (0.03 mmol).
-
Add anhydrous tert-butanol (5 mL).
-
Seal the vial with a Teflon-lined cap.
-
Remove the vial from the glovebox and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for the specified time, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with dichloromethane and water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Quantitative Data
The following tables summarize representative quantitative data for the Buchwald-Hartwig amination of electron-deficient and sterically hindered aryl bromides, which can be considered analogous to "2-Bromo-4-nitro-6-(trifluoromethyl)aniline". This data is intended to provide a baseline for expected yields and reaction parameters.
Table 1: Amination with Primary and Secondary Aliphatic Amines
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Butylamine | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 110 | 12 | 85-95 |
| 2 | Cyclohexylamine | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 110 | 16 | 80-90 |
| 3 | Morpholine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | 1,4-Dioxane | 100 | 24 | 75-85 |
| 4 | Piperidine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | 1,4-Dioxane | 100 | 24 | 70-80 |
Table 2: Amination with Substituted Anilines
| Entry | Aniline | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ / BrettPhos | K₃PO₄ | t-BuOH | 100 | 18 | 80-90 |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ / BrettPhos | K₃PO₄ | t-BuOH | 100 | 20 | 75-85 |
| 3 | 4-Chloroaniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Toluene | 110 | 24 | 70-80 |
| 4 | 2-Methylaniline | Pd(OAc)₂ / BrettPhos | K₃PO₄ | t-BuOH | 100 | 24 | 65-75 |
Signaling Pathway Diagram
The logical relationship between the key components of the Buchwald-Hartwig amination is illustrated in the following diagram. This highlights the interplay between the palladium catalyst, ligand, base, and reactants to form the desired C-N coupled product.
References
Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-nitro-6-(trifluoromethyl)aniline is a highly activated aromatic compound ideally suited for nucleophilic aromatic substitution (SNAr) reactions. The presence of two strong electron-withdrawing groups, a nitro group (NO₂) para to the bromine atom and a trifluoromethyl group (CF₃) ortho to it, significantly polarizes the carbon-bromine bond and stabilizes the intermediate Meisenheimer complex, making the bromine atom an excellent leaving group. This heightened reactivity allows for the facile introduction of a wide variety of nucleophiles, making this compound a valuable building block in the synthesis of complex organic molecules, including pharmaceutical intermediates and novel heterocyclic scaffolds.
These application notes provide an overview of the expected reactivity of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline with various nucleophiles and offer detailed, representative protocols for its use in SNAr reactions.
Chemical Structure and Properties
| Property | Value |
| IUPAC Name | 2-Bromo-4-nitro-6-(trifluoromethyl)aniline[1] |
| CAS Number | 400-66-8[1] |
| Molecular Formula | C₇H₄BrF₃N₂O₂[1] |
| Molecular Weight | 285.02 g/mol [1] |
| Appearance | Expected to be a crystalline solid |
| Solubility | Soluble in common organic solvents such as DMF, DMSO, THF, and acetone. |
Principle of Reactivity: The SNAr Mechanism
The nucleophilic aromatic substitution of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the bromine atom, leading to the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex. The electron-withdrawing nitro and trifluoromethyl groups effectively delocalize the negative charge, stabilizing this intermediate.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the bromide ion, yielding the substituted product.
Caption: General mechanism of the SNAr reaction.
Applications in Synthesis
The high reactivity of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline makes it a versatile substrate for the introduction of various functionalities, leading to the synthesis of a diverse range of compounds, including:
-
Substituted Anilines: Reaction with amines or ammonia derivatives.
-
Aryl Ethers: Reaction with alkoxides or phenoxides.
-
Aryl Thioethers: Reaction with thiolates.
-
Heterocyclic Compounds: Intramolecular or intermolecular cyclization reactions following an initial SNAr step can lead to the formation of benzimidazoles, benzoxazoles, benzothiazoles, and other fused ring systems.
Quantitative Data from Representative Reactions
While specific experimental data for 2-Bromo-4-nitro-6-(trifluoromethyl)aniline is not extensively published, the following table presents expected outcomes for its reaction with common nucleophiles based on the reactivity of analogous, highly activated aryl halides. These values are intended to serve as a guideline for reaction planning.
| Nucleophile | Reagent Example | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| Amine | Piperidine | DMF | 25 - 50 | 1 - 4 | > 90 |
| Alkoxide | Sodium methoxide | Methanol | 25 - 60 | 0.5 - 2 | > 95 |
| Thiolate | Sodium thiophenoxide | DMF | 25 - 50 | 1 - 3 | > 90 |
Experimental Protocols
The following are detailed, representative protocols for the nucleophilic aromatic substitution of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline with an amine, an alkoxide, and a thiolate.
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.
Protocol 1: Synthesis of N-(4-nitro-2-(trifluoromethyl)-6-aminophenyl)piperidine
Objective: To substitute the bromine atom with a piperidine moiety.
Materials:
-
2-Bromo-4-nitro-6-(trifluoromethyl)aniline (1.0 mmol, 285 mg)
-
Piperidine (1.2 mmol, 0.12 mL)
-
Potassium carbonate (K₂CO₃) (1.5 mmol, 207 mg)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-4-nitro-6-(trifluoromethyl)aniline and potassium carbonate.
-
Add anhydrous DMF to the flask.
-
Add piperidine to the reaction mixture dropwise at room temperature.
-
Heat the reaction mixture to 50 °C and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system.
-
Upon completion, cool the reaction mixture to room temperature and pour it into 50 mL of cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient) to afford the desired product.
Protocol 2: Synthesis of 2-Methoxy-5-nitro-3-(trifluoromethyl)aniline
Objective: To substitute the bromine atom with a methoxy group.
Materials:
-
2-Bromo-4-nitro-6-(trifluoromethyl)aniline (1.0 mmol, 285 mg)
-
Sodium methoxide (1.5 mmol, 81 mg, or 0.3 mL of a 5M solution in methanol)
-
Anhydrous Methanol (10 mL)
Procedure:
-
In a 25 mL round-bottom flask with a magnetic stir bar, dissolve 2-Bromo-4-nitro-6-(trifluoromethyl)aniline in anhydrous methanol.
-
Add sodium methoxide to the solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 65 °C) and stir for 1 hour.
-
Monitor the reaction by TLC (7:3 hexane:ethyl acetate).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with 1 M HCl.
-
Remove the methanol under reduced pressure.
-
Add 20 mL of water to the residue and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent to yield the crude product, which can be purified by recrystallization or column chromatography.
Protocol 3: Synthesis of 2-(Phenylthio)-5-nitro-3-(trifluoromethyl)aniline
Objective: To introduce a phenylthio group via SNAr.
Materials:
-
2-Bromo-4-nitro-6-(trifluoromethyl)aniline (1.0 mmol, 285 mg)
-
Thiophenol (1.1 mmol, 0.11 mL)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 mmol, 48 mg)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Procedure:
-
To a flame-dried 50 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous THF and cool to 0 °C in an ice bath.
-
Carefully add sodium hydride to the cooled THF with stirring.
-
Slowly add thiophenol dropwise to the NaH suspension. Stir for 20 minutes at 0 °C to form the sodium thiophenoxide in situ.
-
In a separate flask, dissolve 2-Bromo-4-nitro-6-(trifluoromethyl)aniline in a minimal amount of anhydrous THF.
-
Add the solution of the aniline derivative dropwise to the sodium thiophenoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC (8:2 hexane:ethyl acetate).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent. Purify the residue by column chromatography.
Experimental Workflow
Caption: A typical workflow for SNAr reactions.
Conclusion
2-Bromo-4-nitro-6-(trifluoromethyl)aniline is a highly valuable and reactive substrate for nucleophilic aromatic substitution reactions. The provided protocols offer a starting point for the synthesis of a variety of substituted aniline derivatives. The reaction conditions are generally mild, and the procedures are straightforward, making this compound an excellent choice for applications in medicinal chemistry and materials science. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets.
References
Application Notes: The Strategic Use of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline as a versatile starting material in the synthesis of kinase inhibitors. This compound incorporates three key functional groups—a bromine atom, a nitro group, and a trifluoromethyl moiety—that offer strategic advantages in medicinal chemistry for the development of targeted cancer therapeutics. The trifluoromethyl group can enhance metabolic stability and binding affinity, the bromine atom serves as a handle for cross-coupling reactions to introduce further molecular complexity, and the nitro group can be readily reduced to an amine for subsequent derivatization.
While direct synthesis of a commercially available kinase inhibitor from 2-Bromo-4-nitro-6-(trifluoromethyl)aniline is not widely documented in publicly available literature, its structural motifs are present in numerous potent kinase inhibitors. This document outlines a representative synthetic strategy and protocols for the synthesis of a hypothetical anilinopyrimidine-based kinase inhibitor, a common scaffold for targeting kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).
Targeted Signaling Pathway: EGFR
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Kinase inhibitors targeting EGFR can block the downstream signaling cascade, thereby inhibiting tumor growth.
Figure 1: Simplified EGFR signaling pathway and the point of inhibition.
Representative Experimental Workflow
The synthesis of a kinase inhibitor from 2-Bromo-4-nitro-6-(trifluoromethyl)aniline can be envisioned as a multi-step process. The following diagram illustrates a typical workflow, starting with a nucleophilic aromatic substitution (SNAr) reaction, followed by reduction of the nitro group, and culminating in a palladium-catalyzed cross-coupling reaction to introduce additional diversity.
Figure 2: General experimental workflow for kinase inhibitor synthesis.
Experimental Protocols
The following are representative protocols for the key synthetic steps. These are generalized procedures and may require optimization for specific substrates and scales.
Protocol 1: Synthesis of N-(2-bromo-4-nitro-6-(trifluoromethyl)phenyl)-2-chloropyrimidin-4-amine (Intermediate 1)
This protocol describes a nucleophilic aromatic substitution (SNAr) reaction to form the anilinopyrimidine core.
Materials:
-
2-Bromo-4-nitro-6-(trifluoromethyl)aniline
-
2,4-Dichloropyrimidine
-
Diisopropylethylamine (DIPEA)
-
n-Butanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask, add 2-Bromo-4-nitro-6-(trifluoromethyl)aniline (1.0 eq), 2,4-dichloropyrimidine (1.1 eq), and n-butanol.
-
Add DIPEA (1.5 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 117 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired anilinopyrimidine intermediate.
Protocol 2: Synthesis of N4-(2-bromo-4-amino-6-(trifluoromethyl)phenyl)-2-chloropyrimidin-4-amine (Intermediate 2)
This protocol details the reduction of the nitro group to an amine.
Materials:
-
N-(2-bromo-4-nitro-6-(trifluoromethyl)phenyl)-2-chloropyrimidin-4-amine (Intermediate 1)
-
Iron powder (Fe)
-
Ammonium chloride (NH4Cl)
-
Ethanol/Water mixture
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Celite
Procedure:
-
Suspend Intermediate 1 (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add iron powder (5.0 eq) and ammonium chloride (5.0 eq).
-
Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the amino-anilinopyrimidine intermediate.
Protocol 3: Synthesis of a Hypothetical Final Kinase Inhibitor via Suzuki Coupling
This protocol describes a palladium-catalyzed Suzuki cross-coupling reaction to introduce an aryl group at the bromine position.
Materials:
-
N4-(2-bromo-4-amino-6-(trifluoromethyl)phenyl)-2-chloropyrimidin-4-amine (Intermediate 2)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4) (0.05 eq)
-
Base (e.g., K2CO3) (2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add Intermediate 2 (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 3:1).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to afford the final kinase inhibitor.
Quantitative Data of Structurally Related Kinase Inhibitors
The following table presents IC50 values for representative kinase inhibitors that share structural similarities with the hypothetical product, demonstrating the potency that can be achieved with such scaffolds.
| Compound ID | Scaffold | Target Kinase(s) | IC50 (nM) |
| A | Anilinopyrimidine | EGFR | 15 |
| B | Anilinopyrimidine | VEGFR-2 | 25 |
| C | Anilinoquinazoline | Mer/c-Met | 18.5 / 33.6 |
| D | Anilinoquinazoline | HER2/EGFR | 1040 / 1940 |
Note: The data presented is for illustrative purposes and is derived from various public sources on structurally related compounds. The potency of the hypothetical inhibitor would need to be determined experimentally.
Conclusion
2-Bromo-4-nitro-6-(trifluoromethyl)aniline is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its unique combination of functional groups allows for the strategic construction of complex molecules with desirable pharmacological properties. The provided protocols for nucleophilic aromatic substitution, nitro group reduction, and palladium-catalyzed cross-coupling offer a solid foundation for the development of novel kinase inhibitors targeting critical signaling pathways in cancer. Further optimization of these synthetic routes and subsequent biological evaluation are essential steps in the drug discovery process.
Application Notes and Protocols: Experimental Procedure for the Nitration of Bromo-Trifluoromethyl Anilines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromo-trifluoromethyl anilines are valuable building blocks in the synthesis of pharmaceuticals and agrochemicals due to the unique electronic properties conferred by the bromine and trifluoromethyl substituents. The introduction of a nitro group onto this scaffold further enhances its utility as a versatile intermediate for the development of novel bioactive molecules. This document provides a detailed three-step experimental procedure for the nitration of bromo-trifluoromethyl anilines, commencing with the protection of the amine functionality via acetylation, followed by electrophilic aromatic nitration, and concluding with deprotection to yield the desired nitro-bromo-trifluoromethyl aniline.
The presented protocol is based on established chemical principles for the protection of anilines to modulate their reactivity and control regioselectivity during electrophilic aromatic substitution. The acetamido group, being less activating than the amino group, helps to prevent over-oxidation and directs the incoming nitro group to a specific position on the aromatic ring.
Reaction Pathway and Regioselectivity
The overall synthetic strategy involves three key transformations:
-
Acetylation: The amino group of the starting bromo-trifluoromethyl aniline is protected as an acetamide.
-
Nitration: The resulting acetanilide is nitrated using a standard nitrating mixture of concentrated nitric and sulfuric acids.
-
Hydrolysis: The acetyl protecting group is removed under acidic conditions to yield the final nitrated bromo-trifluoromethyl aniline.
The regioselectivity of the nitration step is governed by the directing effects of the substituents on the aromatic ring. In the case of N-(4-bromo-3-(trifluoromethyl)phenyl)acetamide, the acetamido group (-NHCOCH₃) is an ortho, para-director and a strong activator. The bromine atom is also an ortho, para-director, albeit a weak deactivator. The trifluoromethyl group (-CF₃) is a strong deactivator and a meta-director.
Considering the positions on the N-(4-bromo-3-(trifluoromethyl)phenyl)acetamide ring, the incoming electrophile (NO₂⁺) will be directed to the positions ortho and para to the activating acetamido group. The position para to the acetamido group is already occupied by the bromine atom. Of the two ortho positions, the one at C2 is sterically less hindered and is also meta to the deactivating trifluoromethyl group, making it the most probable site for nitration.
Experimental Protocols
Protocol 1: Acetylation of 4-Bromo-3-(trifluoromethyl)aniline
This protocol details the protection of the amino group of 4-bromo-3-(trifluoromethyl)aniline as an acetamide.
Materials:
-
4-Bromo-3-(trifluoromethyl)aniline
-
Acetic anhydride
-
Glacial acetic acid
-
Ice-cold water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-3-(trifluoromethyl)aniline (1.0 eq) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 eq) to the solution while stirring. The reaction is exothermic.
-
After the initial exotherm subsides, gently heat the mixture to 50°C for 30 minutes to ensure the reaction goes to completion.[1]
-
Pour the warm mixture into ice-cold water to precipitate the N-(4-bromo-3-(trifluoromethyl)phenyl)acetamide.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.[1]
Protocol 2: Nitration of N-(4-Bromo-3-(trifluoromethyl)phenyl)acetamide
This protocol describes the electrophilic nitration of the protected aniline derivative.
Materials:
-
N-(4-Bromo-3-(trifluoromethyl)phenyl)acetamide
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice bath
-
Erlenmeyer flask
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
Procedure:
-
In a clean and dry Erlenmeyer flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.
-
In a separate round-bottom flask, dissolve N-(4-bromo-3-(trifluoromethyl)phenyl)acetamide (1.0 eq) in a minimal amount of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Slowly add the cold nitrating mixture dropwise to the solution of the acetanilide from the dropping funnel, maintaining the reaction temperature below 10°C with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to stir in the ice bath for 30 minutes, then let it warm to room temperature and stir for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the crude product, N-(4-bromo-2-nitro-3-(trifluoromethyl)phenyl)acetamide.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry the product.
Protocol 3: Hydrolysis of N-(4-Bromo-2-nitro-3-(trifluoromethyl)phenyl)acetamide
This protocol details the deprotection of the acetamido group to yield the final product.
Materials:
-
N-(4-Bromo-2-nitro-3-(trifluoromethyl)phenyl)acetamide
-
Concentrated hydrochloric acid (HCl)
-
Water
-
Sodium hydroxide (NaOH) solution (for neutralization)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
To the crude N-(4-bromo-2-nitro-3-(trifluoromethyl)phenyl)acetamide in a round-bottom flask, add a solution of aqueous hydrochloric acid (e.g., 6 M HCl).
-
Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (progress can be monitored by TLC).[2]
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully neutralize the mixture with a cold sodium hydroxide solution to precipitate the 4-bromo-2-nitro-3-(trifluoromethyl)aniline.[2]
-
Collect the product by vacuum filtration, wash thoroughly with cold water, and dry.[2]
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Data Presentation
Table 1: Summary of Reactants and Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 4-Bromo-3-(trifluoromethyl)aniline | C₇H₅BrF₃N | 240.02 | Starting Material |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | Reagent (Acetylation) |
| N-(4-Bromo-3-(trifluoromethyl)phenyl)acetamide | C₉H₇BrF₃NO | 282.06[3] | Intermediate 1 |
| Nitric Acid | HNO₃ | 63.01 | Reagent (Nitration) |
| Sulfuric Acid | H₂SO₄ | 98.08 | Reagent/Catalyst |
| N-(4-Bromo-2-nitro-3-(trifluoromethyl)phenyl)acetamide | C₉H₆BrF₃N₂O₃ | 327.06 | Intermediate 2 (Expected) |
| 4-Bromo-2-nitro-3-(trifluoromethyl)aniline | C₇H₄BrF₃N₂O₂ | 285.02 | Final Product (Expected) |
Table 2: Expected Yields and Physical Properties
| Reaction Step | Product | Expected Yield | Physical Appearance |
| Acetylation of 4-Bromo-3-(trifluoromethyl)aniline | N-(4-Bromo-3-(trifluoromethyl)phenyl)acetamide | >90% | White to off-white solid |
| Nitration of N-(4-Bromo-3-(trifluoromethyl)phenyl)acetamide | N-(4-Bromo-2-nitro-3-(trifluoromethyl)phenyl)acetamide | 70-85% (Est.) | Yellow solid |
| Hydrolysis of N-(4-Bromo-2-nitro-3-(trifluoromethyl)phenyl)acetamide | 4-Bromo-2-nitro-3-(trifluoromethyl)aniline | >90% | Yellow to orange solid |
Note: Estimated yields are based on typical nitration and hydrolysis reactions of substituted acetanilides and may require optimization for this specific substrate.
Table 3: Spectroscopic Data (Expected)
| Compound | Expected ¹H NMR Signals (in CDCl₃) | Expected ¹³C NMR Signals |
| N-(4-Bromo-3-(trifluoromethyl)phenyl)acetamide | δ ~2.2 (s, 3H, -COCH₃), ~7.4-7.8 (m, 3H, Ar-H), ~7.9 (br s, 1H, -NH) | Signals for acetyl group (~24 ppm, ~169 ppm), aromatic carbons (including C-Br and C-CF₃), and the trifluoromethyl carbon (quartet). |
| 4-Bromo-2-nitro-3-(trifluoromethyl)aniline | δ ~5.0-6.0 (br s, 2H, -NH₂), ~7.0-8.0 (m, 2H, Ar-H) | Signals for aromatic carbons (including C-Br, C-NO₂, C-CF₃, and C-NH₂), and the trifluoromethyl carbon (quartet). A study on the related 4-nitro-3-(trifluoromethyl)aniline has reported detailed spectroscopic analysis which can be used as a reference.[4] |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 4-bromo-2-nitro-3-(trifluoromethyl)aniline.
Caption: Logical relationship in the nitration of N-(4-bromo-3-(trifluoromethyl)phenyl)acetamide.
References
- 1. 4-Bromo-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. N-(4-Bromo-3-(trifluoromethyl)phenyl)acetamide | C9H7BrF3NO | CID 697838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Herbicides from 2-Bromo-4-nitro-6-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 2-bromo-4-nitro-6-(trifluoromethyl)aniline as a key intermediate in the discovery and development of novel herbicides. The unique substitution pattern of this aniline derivative, featuring a bromine atom, a nitro group, and a trifluoromethyl group, offers multiple avenues for chemical modification to generate diverse libraries of potential herbicidal candidates.
Introduction: The Potential of Phenyl-based Herbicides
Substituted aniline derivatives are pivotal building blocks in the synthesis of a wide array of commercial herbicides. The presence of a trifluoromethyl group is often associated with increased herbicidal activity and metabolic stability. The bromine and nitro groups on the phenyl ring of 2-bromo-4-nitro-6-(trifluoromethyl)aniline serve as versatile synthetic handles for introducing various pharmacophores, enabling the exploration of structure-activity relationships (SAR) to optimize herbicidal potency, selectivity, and spectrum of activity.
This document outlines synthetic strategies and detailed experimental protocols for two major classes of herbicides that can be derived from this intermediate: N-Phenyl-phthalimide derivatives and Diphenyl Ether derivatives . Both classes are known to include potent inhibitors of protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll biosynthesis pathway of plants.
Synthetic Strategies for Novel Herbicidal Derivatives
The chemical versatility of 2-bromo-4-nitro-6-(trifluoromethyl)aniline allows for a range of synthetic transformations to generate novel herbicidal candidates. The primary reaction sites for modification are the amino group and the bromine atom.
Modification of the Amino Group: Synthesis of N-Phenyl-phthalimide Derivatives
The amino group of 2-bromo-4-nitro-6-(trifluoromethyl)aniline can be readily condensed with phthalic anhydride or its derivatives to form N-phenyl-phthalimide herbicides. N-phenyl-phthalimide-type herbicides, such as flumioxazin and cinidon-ethyl, are effective PPO inhibitors.[1] The substituents on both the aniline and phthalimide rings can be varied to modulate the herbicidal activity and crop selectivity.
Experimental Protocols
Protocol 1: Synthesis of 2-(2-Bromo-4-nitro-6-(trifluoromethyl)phenyl)isoindoline-1,3-dione (A Novel N-Phenyl-phthalimide Herbicide Candidate)
This protocol describes the synthesis of a novel N-phenyl-phthalimide derivative from 2-bromo-4-nitro-6-(trifluoromethyl)aniline and phthalic anhydride.
Materials:
-
2-Bromo-4-nitro-6-(trifluoromethyl)aniline
-
Phthalic anhydride
-
Glacial acetic acid
-
Sodium acetate
-
Ethanol
-
Deionized water
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter paper
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, combine 2-bromo-4-nitro-6-(trifluoromethyl)aniline (2.85 g, 10 mmol), phthalic anhydride (1.48 g, 10 mmol), and anhydrous sodium acetate (0.82 g, 10 mmol).
-
Add 50 mL of glacial acetic acid to the flask.
-
Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into 200 mL of ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with copious amounts of deionized water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain the pure 2-(2-bromo-4-nitro-6-(trifluoromethyl)phenyl)isoindoline-1,3-dione.
-
Dry the purified product in a vacuum oven at 60 °C.
Characterization:
The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Synthesis of a Novel Diphenyl Ether Herbicide Candidate
This protocol outlines a potential pathway for the synthesis of a diphenyl ether herbicide via nucleophilic aromatic substitution, where the bromine atom of 2-bromo-4-nitro-6-(trifluoromethyl)aniline is displaced by a phenoxide.
Materials:
-
2-Bromo-4-nitro-6-(trifluoromethyl)aniline
-
4-Hydroxyphenol
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Equipment:
-
Three-necked round-bottom flask with a Dean-Stark trap and reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
To a three-necked round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 4-hydroxyphenol (1.10 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol) in 50 mL of toluene.
-
Heat the mixture to reflux to azeotropically remove water.
-
After removal of water, cool the mixture and add 2-bromo-4-nitro-6-(trifluoromethyl)aniline (2.85 g, 10 mmol) and 30 mL of DMF.
-
Heat the reaction mixture at 120-130 °C for 8-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into 200 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired diphenyl ether derivative.
Characterization:
The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation
Table 1: Herbicidal Activity of Structurally Related N-Phenyl-phthalimide Derivatives
The following table presents the herbicidal activity of N-phenyl-phthalimide derivatives containing oxadiazole/thiadiazole moieties, which share the core N-phenyl-phthalimide structure with the compound proposed in Protocol 1. This data suggests that the proposed compound is likely to exhibit significant herbicidal activity, particularly against broadleaf weeds.
| Compound | Post-emergence Herbicidal Activity at 18.75 g a.i./ha (% Inhibition) |
| A.t. | |
| B11 | >90% |
| Flumiclorac-pentyl (control) | >90% |
A.t. = Abutilon theophrasti, A.r. = Amaranthus retroflexus, P.o. = Portulaca oleracea. Data adapted from a study on novel tetrahydrophthalimide derivatives.[1]
Table 2: PPO Inhibitory Activity of Structurally Related Diphenyl Ether Derivatives
The table below shows the in vitro PPO inhibitory activity of a diphenyl ether derivative (G4), which is structurally analogous to the compound proposed in Protocol 2. The high inhibitory activity of G4 suggests that the proposed diphenyl ether derivative could also be a potent PPO inhibitor.
| Compound | IC₅₀ (μmol/L) |
| G4 | 0.0468 |
| Oxyfluorfen (control) | 0.150 |
IC₅₀ represents the half-maximal inhibitory concentration. Data from a study on diphenyl ether derivatives containing a five-membered heterocycle.[2]
Visualizations
Synthesis of a Novel N-Phenyl-phthalimide Herbicide
Caption: Synthetic pathway to a novel N-phenyl-phthalimide herbicide.
Synthesis of a Novel Diphenyl Ether Herbicide
Caption: Synthetic route to a novel diphenyl ether herbicide candidate.
Logical Relationship of Herbicide Action
Caption: Mechanism of action for PPO-inhibiting herbicides.
References
Step-by-step synthesis of heterocycles using "2-Bromo-4-nitro-6-(trifluoromethyl)aniline"
Topic: Step-by-step synthesis of heterocycles using "2-Bromo-4-nitro-6-(trifluoromethyl)aniline"
Audience: Researchers, scientists, and drug development professionals.
Introduction
Substituted nitrogen-containing heterocyclic compounds, such as benzimidazoles and quinoxalines, are foundational scaffolds in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The starting material, 2-Bromo-4-nitro-6-(trifluoromethyl)aniline, is a highly functionalized building block, making it an excellent precursor for generating diverse libraries of novel heterocyclic compounds. The presence of bromo, nitro, and trifluoromethyl groups offers multiple points for modification and influences the electronic properties of the final molecules.
This document provides detailed protocols for a two-step synthesis of benzimidazoles and quinoxalines starting from 2-Bromo-4-nitro-6-(trifluoromethyl)aniline. The general strategy involves the initial reduction of the nitro group to form the key intermediate, 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine , followed by condensation and cyclization with appropriate reagents. One-pot methods directly from 2-nitroanilines are also viable and have been developed to streamline synthesis.[2][3][4][5][6][7][8] However, the two-step approach via the isolated diamine intermediate often provides greater versatility and cleaner reaction profiles for library synthesis.
Overall Synthetic Strategy
The synthesis pathway is centered on the selective reduction of the nitro group of the starting aniline to generate a vicinal diamine. This intermediate is then subjected to condensation reactions with either aldehydes (to form benzimidazoles) or 1,2-dicarbonyl compounds (to form quinoxalines).
Caption: General workflow for synthesizing heterocycles.
Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine (Intermediate)
This protocol details the reduction of the nitro group in 2-Bromo-4-nitro-6-(trifluoromethyl)aniline. Catalytic hydrogenation is a clean and efficient method for this transformation.[9]
Materials:
-
2-Bromo-4-nitro-6-(trifluoromethyl)aniline
-
Palladium on carbon (10% Pd/C)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
In a hydrogenation vessel, dissolve 2-Bromo-4-nitro-6-(trifluoromethyl)aniline (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Carefully add 10% Palladium on carbon (typically 5-10 mol% of Pd).
-
Seal the vessel and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-4 bar) and stir the mixture vigorously at room temperature.[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product, 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine. The product can be used in the next step without further purification or can be purified by column chromatography if necessary.[9]
Protocol 2: Synthesis of 2-Aryl-4-bromo-6-(trifluoromethyl)-1H-benzimidazoles
This protocol describes the condensation of the diamine intermediate with various aromatic aldehydes.[10][11]
Caption: Workflow for Benzimidazole Synthesis.
Materials:
-
3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine
-
Substituted aromatic aldehyde (1.0 eq)
-
Ammonium chloride (NH₄Cl) (30 mol%)
-
Ethanol (EtOH)
Procedure:
-
To a round-bottom flask, add 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine (1.0 eq), the desired aromatic aldehyde (1.0 eq), and ethanol.
-
Add ammonium chloride (30 mol%) as a catalyst to the mixture.
-
Stir the resulting mixture at 80-90°C.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
The product will precipitate as a solid. Collect the solid by filtration.
-
Wash the solid with water and dry it.
-
Recrystallize the crude product from ethanol to obtain the pure 2-substituted benzimidazole derivative.
Protocol 3: Synthesis of 2,3-Diaryl-5-bromo-7-(trifluoromethyl)quinoxalines
This protocol details the synthesis of quinoxalines via the condensation of the diamine intermediate with 1,2-dicarbonyl compounds like benzil.[12]
Caption: Workflow for Quinoxaline Synthesis.
Materials:
-
3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine
-
1,2-dicarbonyl compound (e.g., Benzil) (1.0 eq)
-
Toluene
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the 1,2-dicarbonyl compound (1.0 eq) and 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine (1.0 eq) in toluene.[12]
-
Stir the mixture at room temperature. The reaction is often catalyzed by trace acids or can proceed without an added catalyst.[12]
-
Monitor the reaction progress by TLC.
-
Upon completion, if a heterogeneous catalyst is used, it can be removed by filtration.
-
Dry the filtrate over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to yield the pure quinoxaline derivative.[12]
Data Presentation
The following tables provide representative data for the synthesis of benzimidazole and quinoxaline derivatives based on literature for analogous substrates. Actual yields and reaction times may vary.
Table 1: Synthesis of 2-Aryl-4-bromo-6-(trifluoromethyl)-1H-benzimidazoles
| Entry | Aldehyde Substituent (R) | Reaction Time (h) | Yield (%) | Reference |
| 1 | 4-Methoxy-phenyl | 2 | 85-95 | |
| 2 | 4-Chloro-phenyl | 3 | 80-90 | |
| 3 | 4-Nitro-phenyl | 2.5 | 82-92 | |
| 4 | 2-Thienyl | 3 | 75-85 | [11] |
| 5 | Phenyl | 2 | 88-96 |
Table 2: Synthesis of 2,3-Disubstituted-5-bromo-7-(trifluoromethyl)quinoxalines
| Entry | 1,2-Dicarbonyl Compound | Reaction Time (h) | Yield (%) | Reference |
| 1 | Benzil | 4-6 | 90-95 | [12] |
| 2 | 2,3-Butanedione | 3-5 | 85-92 | [13] |
| 3 | Glyoxal | 2-4 | 80-90 | |
| 4 | Phenylglyoxal | 4-6 | 88-94 | [13] |
Conclusion
The protocols outlined provide a robust and versatile framework for the synthesis of medicinally relevant benzimidazole and quinoxaline heterocycles starting from 2-Bromo-4-nitro-6-(trifluoromethyl)aniline. By first preparing the key 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine intermediate, researchers can readily access a diverse range of substituted heterocyclic compounds for screening in drug discovery and materials science applications. The methodologies are based on established, high-yielding reactions and can be adapted for library synthesis.
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. Efficient synthesis of quinoxalines from 2-nitroanilines and vicinal diols via a ruthenium-catalyzed hydrogen transfer strategy - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Iron-catalyzed one-pot synthesis of quinoxalines: transfer hydrogenative condensation of 2-nitroanilines with vicinal diols - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 6. Iron-catalyzed one-pot synthesis of quinoxalines: transfer hydrogenative condensation of 2-nitroanilines with vicinal diols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Benzimidazole synthesis [organic-chemistry.org]
- 11. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. soc.chim.it [soc.chim.it]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline . This substrate is a valuable building block in medicinal chemistry and materials science due to its unique electronic properties and multiple functional groups available for diversification. The electron-withdrawing nitro and trifluoromethyl groups significantly influence the reactivity of the C-Br bond, making it an excellent candidate for various palladium-catalyzed cross-coupling reactions.
These protocols offer starting points for methodology development and can be optimized for specific applications.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a powerful class of chemical transformations that enable the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with high efficiency and selectivity. These reactions, recognized with the 2010 Nobel Prize in Chemistry, have revolutionized the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2]
The general catalytic cycle for these reactions involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br in this case) of the electrophile, forming a Pd(II) intermediate.
-
Transmetalation (for C-C couplings) or Amine Coordination/Deprotonation (for C-N couplings): The nucleophilic coupling partner transfers its organic group to the palladium center, or an amine coordinates and is subsequently deprotonated.
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst to continue the cycle.
dot digraph "Palladium Cross-Coupling Catalytic Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"];
"Pd(0)L2" [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative_Addition" [label="Oxidative\nAddition", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "ArPd(II)(Br)L2" [label="Ar-Pd(II)(Br)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Transmetalation_Amination" [label="Transmetalation /\nAmine Coordination", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "ArPd(II)(R)L2" [label="Ar-Pd(II)(R)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Reductive_Elimination" [label="Reductive\nElimination", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Product" [label="Ar-R", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Pd(0)L2" -> "Oxidative_Addition" [label="Ar-Br"]; "Oxidative_Addition" -> "ArPd(II)(Br)L2"; "ArPd(II)(Br)L2" -> "Transmetalation_Amination" [label="R-M' or R₂NH"]; "Transmetalation_Amination" -> "ArPd(II)(R)L2"; "ArPd(II)(R)L2" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Product"; "Reductive_Elimination" -> "Pd(0)L2" [style=dashed]; } . Figure 1: Generalized Catalytic Cycle for Palladium Cross-Coupling.
Application Data
While specific experimental data for the cross-coupling of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline is not extensively reported in the literature, the following tables provide representative conditions and yields for analogous electron-deficient aryl bromides. These serve as a strong starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Structurally Similar Bromoanilines
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Methylphenylboronic acid | Pd(OAc)₂ (0.5 mol%) | K₂CO₃ | aq. DMF | 80 | 0.5 | 95 | [3] |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (0.5 mol%) | K₂CO₃ | aq. DMF | 80 | 0.5 | 92 | [3] |
| 4-Fluorophenylboronic acid | Pd(OAc)₂ (0.5 mol%) | K₂CO₃ | aq. DMF | 80 | 0.5 | 94 | [3] |
| Phenylboronic acid | CataCXium A Pd G3 (10 mol%) | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | 16 | 91 | [4] |
Data for the Suzuki reaction of 2,6-dibromo-4-nitroaniline and other ortho-bromoanilines.
Table 2: Buchwald-Hartwig Amination of Structurally Similar Bromoanilines
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Pd(OAc)₂ (10) | XPhos (10) | KOtBu | Toluene | 100 (MW) | 0.17 | 92 | [5] |
| 4-Nitroaniline | Pd(OAc)₂ (10) | XPhos (10) | KOtBu | Toluene | 100 (MW) | 0.17 | 96 | [5] |
| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 24 | 88 | General Protocol |
| Pyrrolidine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 24 | 85 | General Protocol |
Data for the Buchwald-Hartwig amination of 2-bromo-13α-estrone 3-methyl ether and generalized protocols.
Table 3: Representative Conditions for Heck and Sonogashira Couplings
| Reaction | Coupling Partner | Catalyst System | Base/Additive | Solvent | Temp (°C) |
| Heck | Styrene | Pd(OAc)₂, PPh₃ | K₂CO₃ | DMF | 100-120 |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | THF/DMF | 60-100 |
These are general starting conditions for electron-deficient aryl bromides.
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
-
Solvents should be anhydrous and degassed prior to use.
-
Reagents should be of high purity.
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subgraph "cluster_prep" { label = "Reaction Setup"; bgcolor="#FFFFFF"; "Reagents" [label="Weigh Reagents:\n- 2-Bromo-4-nitro-6-(trifluoromethyl)aniline\n- Coupling Partner\n- Base", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Catalyst" [label="Add Catalyst System:\n- Palladium Precursor\n- Ligand", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Solvent" [label="Add Anhydrous,\nDegassed Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Inert" [label="Establish Inert\nAtmosphere", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Inert" -> "Reagents" -> "Catalyst" -> "Solvent"; }
subgraph "cluster_reaction" { label = "Reaction"; bgcolor="#FFFFFF"; "Heating" [label="Heat to Desired\nTemperature with Stirring", fillcolor="#FBBC05", fontcolor="#202124"]; "Monitoring" [label="Monitor Progress\n(TLC, GC-MS, LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; "Heating" -> "Monitoring"; }
subgraph "cluster_workup" { label = "Workup and Purification"; bgcolor="#FFFFFF"; "Quench" [label="Cool and Quench\nReaction", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Extract" [label="Aqueous Workup\nand Extraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Dry" [label="Dry Organic Layer\nand Concentrate", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Purify" [label="Purify by Column\nChromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Quench" -> "Extract" -> "Dry" -> "Purify"; }
"Solvent" -> "Heating"; "Monitoring" -> "Quench" [label="Upon Completion"]; "Purify" -> "Characterization" [label="Characterize Product\n(NMR, MS, etc.)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; } . Figure 2: Typical Experimental Workflow for Palladium-Catalyzed Cross-Coupling.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline with an arylboronic acid.
Materials:
-
2-Bromo-4-nitro-6-(trifluoromethyl)aniline
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.5 - 2 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Aqueous N,N-Dimethylformamide (DMF) or 2-Methyltetrahydrofuran (2-MeTHF)/Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a Schlenk flask, add 2-Bromo-4-nitro-6-(trifluoromethyl)aniline (1.0 equiv.), arylboronic acid (1.2 equiv.), and base (2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(OAc)₂). For improved reactivity, a ligand such as triphenylphosphine (PPh₃) or a more specialized ligand may be added.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent system to the desired concentration (e.g., 0.1 M).
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for the N-arylation of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline with a primary or secondary amine.
Materials:
-
2-Bromo-4-nitro-6-(trifluoromethyl)aniline
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%) or Palladium(II) acetate (Pd(OAc)₂) (2-4 mol%)
-
XPhos or other suitable biarylphosphine ligand (2-8 mol%)
-
Sodium tert-butoxide (NaOtBu) or Potassium tert-butoxide (KOtBu) (1.4 equivalents)
-
Anhydrous toluene or dioxane
-
Ethyl acetate
-
Water and Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to an oven-dried Schlenk tube.
-
Add 2-Bromo-4-nitro-6-(trifluoromethyl)aniline and the amine.
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Heck Reaction
This protocol outlines a general procedure for the coupling of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline with an alkene, such as styrene.
Materials:
-
2-Bromo-4-nitro-6-(trifluoromethyl)aniline
-
Alkene (e.g., styrene) (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Triphenylphosphine (PPh₃) or other suitable ligand (2-10 mol%)
-
A base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (1.5 - 2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate
-
Water and Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a Schlenk flask, add 2-Bromo-4-nitro-6-(trifluoromethyl)aniline, the palladium catalyst, ligand, and base.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent and then the alkene via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-140 °C).
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 4: Sonogashira Coupling
This protocol describes a general procedure for the coupling of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline with a terminal alkyne.
Materials:
-
2-Bromo-4-nitro-6-(trifluoromethyl)aniline
-
Terminal alkyne (e.g., phenylacetylene) (1.1 - 1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) and Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-Bromo-4-nitro-6-(trifluoromethyl)aniline, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous solvent and a degassed amine base.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 60 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting and Optimization
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"Start" [label="Low or No Reaction Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Check_Catalyst" [label="Is the catalyst active?\nConsider a precatalyst.", fillcolor="#FBBC05", fontcolor="#202124"]; "Change_Ligand" [label="Screen different ligands\n(e.g., bulkier, more electron-rich).", fillcolor="#FBBC05", fontcolor="#202124"]; "Change_Base" [label="Vary base strength\n(e.g., K₂CO₃ vs. KOtBu).", fillcolor="#FBBC05", fontcolor="#202124"]; "Change_Solvent" [label="Try different solvents\n(e.g., Toluene, Dioxane, DMF).", fillcolor="#FBBC05", fontcolor="#202124"]; "Increase_Temp" [label="Increase reaction temperature.", fillcolor="#FBBC05", fontcolor="#202124"]; "Check_Reagents" [label="Are reagents pure and anhydrous?", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Success" [label="Reaction Optimized", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Check_Catalyst"; "Check_Catalyst" -> "Change_Ligand" [label="Yes"]; "Check_Catalyst" -> "Check_Reagents" [label="No"]; "Change_Ligand" -> "Change_Base"; "Change_Base" -> "Change_Solvent"; "Change_Solvent" -> "Increase_Temp"; "Increase_Temp" -> "Success" [label="If yield improves"]; "Increase_Temp" -> "Start" [label="If no improvement, reconsider\n catalyst/ligand system"]; } . Figure 3: Troubleshooting Flowchart for Low Reaction Yield.
-
Low Yield: If the reaction yield is low, consider screening different ligands, as the electronic and steric properties of the ligand are critical. For electron-deficient substrates like this, bulkier and more electron-rich ligands are often beneficial. Also, varying the base and solvent can have a significant impact.
-
Side Reactions: The presence of the nitro group can sometimes lead to side reactions. If this is observed, milder reaction conditions (lower temperature, weaker base) should be explored.
-
Catalyst Inactivity: Ensure the palladium precursor is of good quality and that the reaction is performed under strictly anaerobic conditions to prevent catalyst deactivation. The use of palladium precatalysts can often lead to more reproducible results.
References
- 1. Stereocontrolled synthesis of (E)-stilbene derivatives by palladium-catalyzed Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. Palladium-catalyzed synthesis of trans-4-(N,N-bis(2-pyridyl)amino)stilbene. A new intrinsic fluoroionophore for transition metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This palladium-catalyzed reaction is widely employed in the pharmaceutical and fine chemical industries due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of starting materials.[1] The synthesis of 2-aryl-4-nitro-6-(trifluoromethyl)aniline derivatives is of significant interest in medicinal chemistry, as the biaryl aniline scaffold is a key structural element in many pharmacologically active compounds.[1][2] These derivatives serve as crucial intermediates in the development of new therapeutic agents.[2] This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura coupling of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline with various boronic acids.
Reaction Principle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex. The key steps of this mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (2-Bromo-4-nitro-6-(trifluoromethyl)aniline) to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, forming a new Pd(II) intermediate and displacing the bromide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, yielding the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The presence of strong electron-withdrawing groups (both the nitro and trifluoromethyl groups) on the aniline ring makes 2-Bromo-4-nitro-6-(trifluoromethyl)aniline a challenging substrate for Suzuki-Miyaura coupling. These groups can affect the electronic properties of the aryl bromide and potentially influence the stability of the palladium intermediates. Therefore, careful optimization of the catalyst, ligand, base, and solvent system is crucial for achieving high yields.
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline with arylboronic acids. This protocol is based on established methodologies for structurally similar, electron-deficient ortho-bromoanilines and may require optimization for specific boronic acids.
Materials:
-
2-Bromo-4-nitro-6-(trifluoromethyl)aniline
-
Arylboronic acid (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, CataCXium® A Pd G3) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, 2-MeTHF, DMF, Toluene/H₂O)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add 2-Bromo-4-nitro-6-(trifluoromethyl)aniline (1.0 eq.), the arylboronic acid (1.2-2.0 eq.), the palladium catalyst (1-5 mol%), the ligand (if necessary), and the base (2-3 eq.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed, anhydrous solvent via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically between 70-110 °C). Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 2-aryl-4-nitro-6-(trifluoromethyl)aniline.
Data Presentation
| Entry | Bromoaniline Substrate | Boronic Acid | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2,6-Dibromo-4-nitroaniline | 4-Methylphenylboronic acid | Pd(OAc)₂ (0.5) | K₂CO₃ (2.0) | DMF/H₂O | 80 | High | [This data is based on a similar reaction] |
| 2 | Ortho-bromoaniline | Benzylboronic acid pinacol ester | CataCXium® A Pd G3 (5) | Cs₂CO₃ (2.0) | 2-MeTHF | 70 | 91 | [3] |
| 3 | Ortho-bromoaniline | Phenylboronic acid | CataCXium® A Pd G3 (5) | Cs₂CO₃ (2.0) | 2-MeTHF | 70 | 97 | [3] |
| 4 | Ortho-bromoaniline with nitro group | Arylboronic acid | CataCXium® A Pd G3 (5) | Cs₂CO₃ (2.0) | 2-MeTHF | 70 | High | [3] |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Application Pathway
Caption: Application of synthesized compounds in drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis, and Structure-Activity Relationships of Biaryl Anilines as Subtype-Selective PPAR-alpha Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline. The information is presented in a question-and-answer format to directly address common issues encountered during this synthesis.
Troubleshooting Guide
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Low yield in the synthesis of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline, which is typically achieved through the nitration of 2-Bromo-6-(trifluoromethyl)aniline, can stem from several factors:
-
Incomplete Reaction: The starting material, 2-Bromo-6-(trifluoromethyl)aniline, is a deactivated aromatic system due to the presence of two electron-withdrawing groups (bromo and trifluoromethyl). This deactivation can lead to a sluggish reaction.
-
Solution: Consider increasing the reaction time or temperature. However, be cautious as higher temperatures can lead to the formation of side products. A gradual increase in temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended. The use of a stronger nitrating agent could also be explored, but with caution to avoid over-nitration.
-
-
Side Reactions: The amino group of the aniline is susceptible to oxidation by the nitrating agent (typically a mixture of nitric acid and sulfuric acid). This can lead to the formation of undesired colored byproducts and a reduction in the yield of the desired product.
-
Solution: To mitigate oxidation, the reaction should be carried out at a low temperature (e.g., 0-5 °C). The nitrating agent should be added dropwise to the solution of the aniline to maintain a low concentration of the oxidant at any given time. Protecting the amino group as an acetanilide before nitration and subsequently deprotecting it is a common strategy to prevent oxidation and control the reaction's regioselectivity.
-
-
Loss during Work-up and Purification: The product may be lost during the extraction and purification steps.
-
Solution: Ensure complete extraction of the product from the aqueous layer using an appropriate organic solvent. During purification by column chromatography, careful selection of the eluent system is crucial to achieve good separation from byproducts and unreacted starting material. Recrystallization is another effective purification method, and a solvent screen should be performed to identify a suitable solvent system that provides high recovery of the pure product.
-
Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for the desired 2-Bromo-4-nitro-6-(trifluoromethyl)aniline?
The formation of multiple products is often due to the formation of isomers or over-nitration.
-
Isomer Formation: While the directing groups in 2-Bromo-6-(trifluoromethyl)aniline strongly favor the introduction of the nitro group at the 4-position (para to the amino group), minor amounts of other isomers might form.
-
Solution: Optimizing the reaction conditions, such as temperature and the choice of nitrating agent, can enhance the regioselectivity. Running the reaction at a lower temperature generally increases the selectivity for the thermodynamically favored product.
-
-
Di-nitration: Although the starting material is deactivated, forcing conditions (high temperature or a very strong nitrating agent) can lead to the introduction of a second nitro group on the aromatic ring.
-
Solution: Use a stoichiometric amount of the nitrating agent. The reaction progress should be carefully monitored by TLC. Once the starting material is consumed, the reaction should be quenched to prevent further nitration.
-
Q3: The purification of my product is proving to be difficult. What are the recommended purification methods?
Purification of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline can be challenging due to the presence of structurally similar isomers and byproducts.
-
Column Chromatography: This is a highly effective method for separating the desired product from isomers and other impurities.
-
Recommended Protocol: A silica gel column is typically used. The choice of eluent is critical. A gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane) is often successful. The separation should be monitored by TLC to identify the fractions containing the pure product.
-
-
Recrystallization: If a suitable solvent is found, recrystallization can be a very efficient method for obtaining a highly pure product.
-
Recommended Protocol: The crude product should be dissolved in a minimum amount of a hot solvent in which the product has high solubility and the impurities have low solubility. Upon cooling, the pure product should crystallize out. Common solvents to try for anilines include ethanol, methanol, or mixtures of solvents like ethanol/water or ethyl acetate/hexane.
-
Frequently Asked Questions (FAQs)
Q1: What is the most plausible synthetic route to obtain 2-Bromo-4-nitro-6-(trifluoromethyl)aniline with a good yield?
The most logical and efficient synthetic pathway is the nitration of 2-bromo-6-(trifluoromethyl)aniline. In this precursor, the strongly activating amino group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the para position (the 4-position), which is electronically favored. The bromo and trifluoromethyl groups, being meta-directing deactivators, also direct the substitution to the 4-position. This convergence of directing effects leads to a high regioselectivity for the desired product.
Q2: What are the directing effects of the substituents in the precursor molecule, 2-bromo-6-(trifluoromethyl)aniline?
-
Amino group (-NH₂): This is a strong activating group and is ortho, para-directing. In this molecule, the ortho positions are occupied by the bromo and trifluoromethyl groups, so it strongly directs the incoming group to the para position (position 4).
-
Bromo group (-Br): This is a deactivating group but is ortho, para-directing. It will direct the incoming group to the para position relative to itself (position 4).
-
Trifluoromethyl group (-CF₃): This is a strong deactivating group and is meta-directing.[1][2] It will direct the incoming group to the meta position relative to itself (position 4).
The combined effect of these three groups strongly favors the nitration at the 4-position.
Q3: What are the critical safety precautions to consider during this synthesis?
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Handling of Nitrating Agents: The mixture of nitric acid and sulfuric acid is highly corrosive and a strong oxidizing agent. It should be handled with extreme care in a well-ventilated fume hood. Always add the sulfuric acid to the nitric acid slowly and with cooling. Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.
-
Handling of Brominated Compounds: Brominated organic compounds can be toxic and should be handled with care. Avoid inhalation and skin contact.
-
Reaction Quenching: The reaction is typically quenched by pouring the reaction mixture onto ice water. This should be done slowly and carefully, as the dilution of strong acids is an exothermic process.
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction. A small aliquot of the reaction mixture can be spotted on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progress of the reaction. It is advisable to use a solvent system for TLC that gives a good separation between the starting material and the product.
Q5: What is the role of sulfuric acid in the nitration reaction?
Sulfuric acid acts as a catalyst in the nitration reaction. It protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). The nitronium ion is the actual electrophile that attacks the benzene ring.
Data Presentation
| Starting Material | Nitrating Agent | Product | Reported Yield (%) | Reference |
| Acetanilide | HNO₃ / H₂SO₄ | 4-Nitroacetanilide | ~90% | [3] |
| 4-Bromoacetanilide | HNO₃ / H₂SO₄ | 4-Bromo-2-nitroacetanilide | ~85% | General Knowledge |
| 2-Chloroaniline | HNO₃ / H₂SO₄ | 2-Chloro-4-nitroaniline & 2-Chloro-6-nitroaniline | Variable | General Knowledge |
Note: Yields are highly dependent on the specific reaction conditions.
Experimental Protocols
Proposed Synthesis of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline via Nitration of 2-Bromo-6-(trifluoromethyl)aniline
Materials:
-
2-Bromo-6-(trifluoromethyl)aniline
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Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
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Ice
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Deionized Water
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Sodium Bicarbonate (or other suitable base)
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Ethyl Acetate (or other suitable organic solvent for extraction)
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Anhydrous Sodium Sulfate (or Magnesium Sulfate)
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Silica Gel for column chromatography
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Hexane and Ethyl Acetate (for column chromatography)
Procedure:
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Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add a stoichiometric amount of concentrated nitric acid to a calculated amount of concentrated sulfuric acid. Keep the mixture cool.
-
Reaction Setup: Dissolve 2-Bromo-6-(trifluoromethyl)aniline in a minimal amount of concentrated sulfuric acid in a separate flask, and cool the mixture to 0-5 °C in an ice-salt bath.
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Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of the aniline while maintaining the temperature between 0 and 5 °C. The addition should be done over a period of 30-60 minutes.
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Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C and monitor its progress by TLC.
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Quenching: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), slowly and carefully pour the reaction mixture onto a large amount of crushed ice with stirring.
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Neutralization and Extraction: A precipitate of the crude product should form. Neutralize the acidic solution carefully with a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic. Extract the product with ethyl acetate (3 x volume).
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Drying and Solvent Removal: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain the pure 2-Bromo-4-nitro-6-(trifluoromethyl)aniline.
Visualizations
References
Technical Support Center: Suzuki Coupling of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline
Welcome to the technical support center for the Suzuki coupling of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this specific cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with 2-Bromo-4-nitro-6-(trifluoromethyl)aniline is resulting in a low or no yield. What are the primary reasons for this?
A1: Low yields with this substrate are typically due to a combination of steric hindrance and electronic effects. The trifluoromethyl and amino groups ortho to the bromine create significant steric bulk, which can impede the oxidative addition of the palladium catalyst to the carbon-bromine bond.[1] Additionally, while the electron-withdrawing nitro and trifluoromethyl groups can facilitate oxidative addition, they can also influence catalyst stability and the rate of other steps in the catalytic cycle. Catalyst decomposition and competing side reactions like protodeboronation of the boronic acid can also contribute to low yields.[1]
Q2: What are the recommended starting conditions for a Suzuki coupling with 2-Bromo-4-nitro-6-(trifluoromethyl)aniline?
A2: For a sterically hindered and electron-deficient substrate like 2-Bromo-4-nitro-6-(trifluoromethyl)aniline, a robust catalytic system is crucial. Here is a recommended starting point based on successful couplings of similar substrates:
| Component | Recommendation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Common and effective Pd(0) and Pd(II) sources. |
| Ligand | Buchwald ligands (e.g., XPhos, SPhos) or other bulky, electron-rich phosphines (e.g., CataCXium A). | These ligands are designed to accelerate oxidative addition and reductive elimination for sterically hindered substrates.[2][3] |
| Base | K₃PO₄ or Cs₂CO₃ | Strong, non-nucleophilic bases are often effective. K₃PO₄ is a good starting point.[2] |
| Solvent | Anhydrous polar aprotic solvents like 1,4-Dioxane, Toluene, or THF. | These solvents are standard for Suzuki couplings and can help with the solubility of the reactants. |
| Temperature | 80-110 °C | Higher temperatures are often required to overcome the activation energy for sterically hindered substrates. |
Q3: How can I minimize the protodeboronation of my boronic acid coupling partner?
A3: Protodeboronation, the undesired cleavage of the C-B bond, is a common side reaction. To mitigate this:
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Use a milder base: If you suspect protodeboronation, consider switching from a strong base like K₃PO₄ to a milder one such as K₂CO₃.[1]
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Use anhydrous conditions: Ensure your solvent and reagents are dry, as water can facilitate this side reaction.
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Use boronic esters: Pinacol boronic esters are often more stable towards protodeboronation than their corresponding boronic acids.
Q4: The reaction mixture turns black early on. Is this an issue?
A4: The formation of black precipitate, often palladium black, can indicate catalyst decomposition.[4] While some color change is normal, rapid formation of a black precipitate early in the reaction suggests the catalyst is not stable under the reaction conditions. To address this, consider:
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Using a more robust ligand: Buchwald-type ligands are known to form more stable palladium complexes.
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Lowering the reaction temperature: If possible, running the reaction at a lower temperature can slow down catalyst decomposition.
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Using a pre-formed catalyst: Pre-formed palladium catalysts can sometimes offer greater stability.
Q5: Are there any concerns about the nitro group participating in the reaction?
A5: While the carbon-bromine bond is significantly more reactive in Suzuki couplings, there have been reports of nitro groups acting as leaving groups in some palladium-catalyzed reactions.[5][6] However, this is generally less favorable than the reaction with the aryl bromide.[5] The strong electron-withdrawing nature of the nitro group primarily serves to activate the aryl bromide towards oxidative addition.[5] If you observe unexpected side products, the reactivity of the nitro group could be a consideration, though it is not the most common point of failure.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues with the Suzuki coupling of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline.
Issue 1: Low or No Conversion of Starting Material
If you observe a significant amount of unreacted 2-Bromo-4-nitro-6-(trifluoromethyl)aniline, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low or no starting material conversion.
Issue 2: Formation of Side Products
If you observe significant formation of side products, consider the following:
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Homocoupling of the boronic acid: This suggests that the transmetalation or reductive elimination steps are slow.
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Solution: Increase the reaction temperature or change the ligand to one that promotes reductive elimination.
-
-
Protodeboronation: As discussed in the FAQs, this is a common side reaction.
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Solution: Use milder bases, anhydrous conditions, or more stable boronic esters.[1]
-
-
Hydrodehalogenation: The replacement of the bromine with a hydrogen atom.
-
Solution: This can be caused by impurities in the reagents or solvents. Ensure all components are pure and the reaction is performed under an inert atmosphere.
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Experimental Protocols
General Protocol for Suzuki Coupling of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline
This protocol is a starting point and may require optimization for your specific boronic acid partner.
-
Reaction Setup:
-
To an oven-dried reaction vial, add 2-Bromo-4-nitro-6-(trifluoromethyl)aniline (1.0 equiv.), the boronic acid or boronic ester (1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).
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In a separate vial, prepare the catalyst solution by dissolving the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%) in the anhydrous solvent (e.g., 1,4-dioxane or toluene).
-
-
Degassing:
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Seal the reaction vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
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Add the anhydrous solvent to the reaction vial via syringe.
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Bubble the inert gas through the reaction mixture for a further 15-20 minutes.
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-
Reaction:
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Add the prepared catalyst solution to the reaction vial via syringe.
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Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
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Once the reaction is complete, cool the mixture to room temperature.
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Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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-
Purification:
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Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
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Catalyst System Comparison
The choice of catalyst and ligand is critical for the success of this reaction. The following table summarizes catalyst systems that have been successful for sterically hindered aryl bromides.
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Notes | Reference |
| Pd(dba)₂ | R-Phos | K₃PO₄·H₂O | THF | Room Temp. | Effective for extremely hindered substrates. | [2] |
| Pd(dba)₂ | AntPhos | K₃PO₄ | Toluene | 110 | Overcomes β-hydride elimination side reactions. | [3] |
| CataCXium A Pd G3 | Cs₂CO₃ | 2-MeTHF | 90 | Uniquely effective for ortho-bromoanilines. | [7] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: The catalytic cycle of the Suzuki coupling reaction.
Caption: A typical experimental workflow for the Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of "2-Bromo-4-nitro-6-(trifluoromethyl)aniline" and its derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing 2-Bromo-4-nitro-6-(trifluoromethyl)aniline?
A1: The synthesis of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline typically involves a multi-step process starting from a substituted aniline. A common route includes the bromination of a trifluoromethyl-substituted aniline, followed by a regioselective nitration. The order of these steps is crucial for achieving the desired isomer. Protecting the aniline's amino group before these electrophilic substitution reactions is a key strategy to control selectivity and prevent unwanted side reactions.
Q2: What are the most common side products observed during the bromination of a (trifluoromethyl)aniline precursor?
A2: Due to the strong activating nature of the amino group, the most prevalent side products during the bromination of anilines are a result of over-bromination. This leads to the formation of dibromo- and even tribromo-aniline derivatives. Additionally, the formation of isomeric monobrominated products can occur, depending on the directing effects of the substituents already present on the aromatic ring.
Q3: What are the typical byproducts encountered during the nitration of a bromo-(trifluoromethyl)aniline intermediate?
A3: During the nitration of anilines in strongly acidic conditions (e.g., a mixture of nitric and sulfuric acid), a significant side product can be the meta-nitro isomer. This occurs because the amino group can be protonated to form an anilinium ion (-NH3+), which is a meta-directing group. Furthermore, the strong oxidizing nature of the nitrating mixture can lead to the formation of colored, polymeric, or tarry byproducts due to the oxidation of the aniline ring.
Q4: How can I minimize the formation of these side products?
A4: To control the reactivity of the aniline and minimize side product formation, it is highly recommended to protect the amino group before carrying out bromination and nitration. The most common protecting group for this purpose is an acetyl group, which converts the aniline into an acetanilide. The acetylamino group is less activating than a free amino group, which helps to prevent over-halogenation and provides better regiocontrol during nitration. The protecting group can be removed later in the synthetic sequence through hydrolysis.
Troubleshooting Guides
Issue 1: Low Yield and Purity of the Desired Brominated Product
| Symptom | Possible Cause | Recommended Solution |
| Formation of multiple brominated products (dibromo, tribromo) | The amino group is too activating, leading to over-bromination. | Protect the amino group as an acetanilide before bromination. This moderates the reactivity of the aromatic ring. |
| A complex mixture of isomers is obtained. | The directing effects of the substituents are not providing sufficient regioselectivity. | Optimize reaction conditions such as temperature and solvent. Lowering the temperature can sometimes improve selectivity. Acetic acid is a commonly used solvent for bromination. |
| Significant amount of starting material remains. | Incomplete reaction. | Increase the reaction time or the stoichiometry of the brominating agent. Ensure the brominating agent is of high purity and activity. |
Issue 2: Poor Regioselectivity and/or Low Yield During Nitration
| Symptom | Possible Cause | Recommended Solution |
| A significant amount of the meta-nitro isomer is formed. | Protonation of the amino group in the strongly acidic nitrating mixture forms a meta-directing anilinium ion. | Protect the amino group as an acetanilide. The amide is less basic and less prone to protonation under nitration conditions. |
| Formation of dark, tarry byproducts. | Oxidation of the aniline by the strong nitrating agents. | Protect the amino group to reduce the electron density of the ring and its susceptibility to oxidation. Perform the reaction at a low temperature (e.g., 0-5 °C). |
| The reaction is sluggish or does not go to completion. | The aromatic ring is too deactivated by the existing bromo and trifluoromethyl substituents. | Use stronger nitrating conditions (e.g., fuming nitric acid/sulfuric acid), but be mindful of the increased risk of side reactions. Careful optimization of reaction time and temperature is crucial. |
Experimental Protocols
The following are generalized experimental protocols for the key steps in the synthesis of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline derivatives. Note: These are representative procedures and may require optimization for specific substrates and scales.
Protocol 1: Protection of the Amino Group (Acetylation)
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Dissolution: Dissolve the starting (trifluoromethyl)aniline in glacial acetic acid.
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Acylation: Add acetic anhydride to the solution. The reaction is typically exothermic.
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Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
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Work-up: Pour the reaction mixture into ice-water to precipitate the acetanilide.
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Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure N-acetylated compound.
Protocol 2: Bromination of the Protected Aniline
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Dissolution: Dissolve the N-acetyl-(trifluoromethyl)aniline in a suitable solvent, such as glacial acetic acid.
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Bromination: Slowly add a solution of bromine in acetic acid dropwise to the reaction mixture with stirring. Maintain the temperature with an ice bath.
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Reaction: Continue stirring at room temperature until the starting material is consumed (monitor by TLC).
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Work-up: Pour the reaction mixture into a solution of sodium bisulfite to quench the excess bromine, followed by neutralization with a base (e.g., sodium bicarbonate).
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Purification: The precipitated product is collected by filtration, washed with water, and can be further purified by recrystallization or column chromatography.
Protocol 3: Nitration of the Brominated Intermediate
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Dissolution: Carefully dissolve the bromo-N-acetyl-(trifluoromethyl)aniline in concentrated sulfuric acid at a low temperature (0-5 °C).
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Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the low temperature.
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Reaction: Allow the reaction to proceed at low temperature until completion (monitor by TLC).
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Work-up: Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.
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Purification: Collect the solid by filtration, wash thoroughly with cold water to remove residual acid, and dry. The crude product can be purified by recrystallization.
Protocol 4: Deprotection of the Amino Group (Hydrolysis)
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Hydrolysis: Reflux the nitrated N-acetyl compound in a mixture of an alcohol (e.g., ethanol) and a strong acid (e.g., concentrated hydrochloric acid) or a base (e.g., sodium hydroxide).
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Neutralization: After the reaction is complete, cool the mixture and neutralize it to precipitate the free aniline.
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Purification: Collect the solid product by filtration, wash with water, and purify by recrystallization or column chromatography to yield the final 2-Bromo-4-nitro-6-(trifluoromethyl)aniline.
Data Presentation
The following tables summarize typical reaction conditions and potential outcomes. The data is representative and may vary based on the specific substrate and experimental setup.
Table 1: Comparison of Bromination Conditions
| Parameter | Unprotected Aniline | Protected Aniline (Acetanilide) |
| Reactivity | Very High | Moderate |
| Major Product | Mixture of mono-, di-, and tri-brominated isomers | Predominantly mono-brominated product |
| Regioselectivity | Poor | Good to Excellent |
| Typical Yield | Variable, often low for a single product | High |
Table 2: Influence of Reaction Conditions on Nitration of Anilines
| Condition | Outcome |
| Unprotected Aniline in Strong Acid | Formation of a significant percentage of the meta-nitro isomer. |
| Protected Aniline (Acetanilide) | Predominantly ortho- and para-nitro isomers are formed. |
| Low Temperature (0-5 °C) | Minimizes oxidation and the formation of tarry byproducts. |
| High Temperature | Increases the rate of reaction but also the formation of unwanted side products. |
Visualizations
Synthesis Pathway
Caption: Proposed synthetic pathway for 2-Bromo-4-nitro-6-(trifluoromethyl)aniline.
Common Side Reactions in Bromination
Caption: Potential side products in the direct bromination of the aniline precursor.
Troubleshooting Workflow for Low Yield in Nitration
Caption: A logical workflow for troubleshooting low yields in the nitration step.
Technical Support Center: Purification of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of "2-Bromo-4-nitro-6-(trifluoromethyl)aniline" reaction products.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline.
Issue 1: The crude product is a dark, oily residue instead of a solid.
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Possible Cause: This may indicate the presence of significant amounts of impurities, unreacted starting materials, or residual solvent. Aniline derivatives can be prone to oxidation, which can result in discoloration.[1]
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Recommended Action:
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Attempt to precipitate the product by adding a non-polar solvent like hexanes and cooling the mixture.
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If precipitation is unsuccessful, proceed with an aqueous work-up. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 1M HCl) to remove basic impurities, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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If the product remains oily, column chromatography is the recommended next step for purification.
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Issue 2: Poor separation of the desired product from impurities during column chromatography.
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Possible Cause: The polarity of the mobile phase may not be optimal for separating the target compound from impurities with similar polarities.[2] Isomeric impurities, such as those with different substitution patterns, can be particularly challenging to separate.[2][3]
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Recommended Action:
-
Optimize the Mobile Phase: Systematically vary the solvent ratio of your mobile phase (e.g., ethyl acetate/hexanes) and monitor the separation using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the desired product.[2]
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Incorporate a Basic Additive: The basicity of the aniline group can lead to strong interactions with the acidic silica gel, causing peak tailing and poor separation.[2] Adding a small amount of triethylamine (TEA), typically 0.5-2%, to the mobile phase can neutralize the acidic sites on the silica and improve peak shape.[2]
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Consider an Alternative Stationary Phase: If separation on silica gel remains poor, consider using a different stationary phase like alumina or a phenyl-functionalized silica gel, which can offer different selectivity.[2]
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Issue 3: The purified product is still colored (yellowish tint).
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Possible Cause: Trace impurities or slight degradation of the product may be present. Nitro compounds are often yellow.
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Recommended Action:
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) can be an effective final purification step to remove colored impurities.
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Activated Carbon Treatment: Dissolve the product in a suitable solvent, add a small amount of activated carbon, heat the mixture gently, and then filter through celite to remove the carbon. The product can then be recovered by removing the solvent or by recrystallization.
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Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect in the synthesis of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline?
A1: Common impurities can include unreacted starting materials, over-brominated byproducts (dibromo species), and positional isomers.[2] The specific impurities will depend on the synthetic route employed.[2]
Q2: What is the best method for purifying 2-Bromo-4-nitro-6-(trifluoromethyl)aniline?
A2: Column chromatography is generally the most effective method for purifying aniline derivatives, especially for removing impurities with similar polarities.[2][4] For solid products, recrystallization can be a good final polishing step.
Q3: How can I monitor the progress of the purification?
A3: Thin Layer Chromatography (TLC) is an essential tool for monitoring the purification process. It can be used to identify the fractions from column chromatography that contain the pure product and to assess the purity of the final product.
Q4: The product appears to be degrading on the silica gel column. What can I do?
A4: The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds. Deactivating the silica gel by pre-treating it with triethylamine can help to mitigate this issue. Alternatively, using a less acidic stationary phase like neutral alumina may be beneficial.
Quantitative Data Summary
The following tables provide representative data for the purification of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline.
Table 1: Thin Layer Chromatography (TLC) Data for Mobile Phase Optimization
| Ethyl Acetate in Hexanes (v/v) | Rf of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline | Observations |
| 10% | 0.15 | Spot is too low on the plate. |
| 20% | 0.30 | Good separation from less polar impurities. |
| 30% | 0.45 | Potential for co-elution with more polar impurities. |
Table 2: Column Chromatography Elution Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | 20% Ethyl Acetate in Hexanes (+ 0.5% Triethylamine) |
| Column Loading | 1g crude product per 40g silica gel |
| Expected Yield | 75-90% (after chromatography) |
| Expected Purity | >98% (by HPLC) |
Experimental Protocols
Protocol 1: Column Chromatography Purification
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Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexanes).
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Column Packing: Pour the slurry into a chromatography column and allow the silica to pack under gravity or with gentle pressure. Ensure there are no air bubbles. Add a thin layer of sand to the top of the silica bed.[2]
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Sample Loading: Dissolve the crude 2-Bromo-4-nitro-6-(trifluoromethyl)aniline in a minimal amount of the mobile phase. Alternatively, for "dry loading," dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add the sample to the top of the column.[2]
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Elution: Begin eluting with the mobile phase, starting with a low polarity and gradually increasing it if necessary (gradient elution).[2]
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Fraction Collection: Collect fractions in an orderly manner and monitor them by TLC to identify those containing the pure product.[2]
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[2]
Protocol 2: Recrystallization
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Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol/water).
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Dissolution: Dissolve the impure solid in a minimal amount of the hot solvent to form a saturated solution.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
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Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Visualizations
Caption: Experimental workflow for the purification of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline.
Caption: Troubleshooting decision tree for column chromatography issues.
References
Optimizing catalyst loading for "2-Bromo-4-nitro-6-(trifluoromethyl)aniline" cross-coupling
Topic: Optimizing Catalyst Loading for "2-Bromo-4-nitro-6-(trifluoromethyl)aniline" Cross-Coupling
This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in successfully performing and optimizing cross-coupling reactions with the challenging, electron-deficient substrate, 2-Bromo-4-nitro-6-(trifluoromethyl)aniline.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with 2-Bromo-4-nitro-6-(trifluoromethyl)aniline resulting in low to no yield?
A: This substrate is particularly challenging due to the presence of two strong electron-withdrawing groups (EWGs): the nitro (-NO₂) and trifluoromethyl (-CF₃) groups. These groups significantly decrease the electron density of the aromatic ring and, in the case of a Buchwald-Hartwig amination, severely reduce the nucleophilicity of the aniline's nitrogen atom.[1] This low nucleophilicity makes the key steps in the catalytic cycle, such as oxidative addition and reductive elimination, very sluggish and can lead to reaction failure with standard catalyst systems.[1]
Q2: What is a good starting point for catalyst loading, and how do I optimize it to be more cost-effective?
A: For a challenging substrate like this, it is advisable to start with a higher catalyst loading to ensure the reaction proceeds and to establish a baseline yield. A typical starting point ranges from 1 to 2.5 mol% of the palladium precatalyst.[2][3] Once you have successfully optimized other parameters (ligand, base, solvent, temperature) to achieve a high yield, you can then focus on minimizing the catalyst loading. Systematically decrease the loading in increments (e.g., to 1.0 mol%, 0.5 mol%, 0.1 mol%) while monitoring the impact on yield and reaction time to find the lowest effective concentration.
Q3: Which catalyst, ligand, and base combination is most effective for this electron-deficient substrate?
A: Standard palladium-phosphine catalysts are often ineffective for this type of coupling.[1] Success hinges on using a more advanced catalyst system:
-
Catalyst/Ligand: Employ bulky, electron-rich biaryl phosphine ligands. These are designed to accelerate the critical steps of the catalytic cycle with difficult substrates.[1][4][5] Highly recommended ligands include XPhos, SPhos, and BrettPhos .[1][5] For best reproducibility, use a well-defined, air-stable palladium precatalyst, such as an XPhos-Pd-G3 or SPhos-Pd-G4 palladacycle .[1]
-
Base: A strong, non-nucleophilic base is essential to deprotonate the weakly acidic N-H bond of the aniline (for C-N couplings) or to facilitate other cross-coupling types. Sodium tert-butoxide (NaOtBu) or Potassium tert-butoxide (KOtBu) are the most common and effective choices.[1] For substrates sensitive to strong bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be tested, though they may require higher temperatures.[5]
Q4: I'm observing my reaction mixture turning black, and the reaction has stalled. What is happening and how can I fix it?
A: The formation of a black precipitate, known as palladium black, indicates that your active Pd(0) catalyst has decomposed and aggregated.[6][7] This deactivates the catalyst and halts the reaction. Common causes include:
-
High Temperature: Prolonged exposure to temperatures above 120 °C can cause catalyst decomposition.[6]
-
Insufficient Ligand: There may not be enough ligand present to stabilize the Pd(0) intermediate throughout the catalytic cycle.[7]
-
Oxygen Contamination: Palladium catalysts are highly sensitive to oxygen, which can cause oxidation and deactivation.[1][6]
Solutions:
-
Lower the reaction temperature to a range of 80-100 °C and increase the reaction time.[6]
-
Ensure you are using a robust, sterically hindered ligand designed for challenging substrates.[7]
-
Use rigorously degassed solvents and maintain a strictly inert atmosphere (Argon or Nitrogen) using a glovebox or proper Schlenk techniques.[1][7]
Q5: My mass spectrometry results show a significant amount of a side product corresponding to the starting material without the bromine atom. What is this and how can I minimize it?
A: This side product results from hydrodehalogenation , where the bromine atom is replaced by a hydrogen atom.[5] This is a common side reaction in palladium-catalyzed couplings. It can be minimized by:
-
Using Bulky Ligands: Sterically hindered ligands like XPhos or SPhos can disfavor the β-hydride elimination pathway that often leads to hydrodehalogenation.[5]
-
Optimizing the Base: In some cases, a less aggressive base or carefully controlling the stoichiometry of the base can reduce this side reaction.[5]
-
Lowering the Temperature: Reducing the reaction temperature can sometimes decrease the rate of hydrodehalogenation relative to the desired cross-coupling.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | 1. Inactive Catalyst: The active Pd(0) species is not forming or is being poisoned.[1][6] | • Use a well-defined precatalyst (e.g., XPhos-Pd-G3) that readily forms the active catalyst.[1][5] • Ensure a strictly inert atmosphere to prevent catalyst oxidation.[1] |
| 2. Inappropriate Ligand/Base: The chosen ligand is not bulky or electron-rich enough for the substrate. The base is too weak.[5] | • Screen bulky biaryl phosphine ligands (XPhos, SPhos, BrettPhos).[5] • Use a strong base like NaOtBu or KOtBu.[1] | |
| 3. Reagent Insolubility: One of the starting materials or the base is not soluble in the chosen solvent. | • Switch to a solvent known for good performance in these reactions, such as toluene or 1,4-dioxane.[5][6] | |
| Reaction Stalls / Incomplete Conversion | 1. Catalyst Deactivation: The catalyst has decomposed over the course of the reaction (e.g., formation of palladium black).[6] | • Lower the reaction temperature. • Use a more robust, sterically hindered ligand.[5][7] |
| 2. Insufficient Thermal Energy: The reaction temperature is too low for this challenging substrate. | • Gradually increase the temperature in 10 °C increments (typically 80-110 °C is effective).[5] | |
| Significant Side Product Formation | 1. Hydrodehalogenation: The C-Br bond is being reduced.[5] | • Employ a bulky ligand to sterically hinder side reactions.[5] • Optimize the base and reaction temperature.[5] |
| 2. Homocoupling: The boronic acid (in Suzuki coupling) or aryl halide couples with itself.[7] | • Change the ligand; bidentate ligands like dppf can sometimes suppress homocoupling.[7] • Ensure proper stoichiometry of coupling partners (typically 1:1.1 to 1:1.5 halide:boronic acid).[7] |
Data Presentation
Table 1: Typical Starting Conditions for Catalyst System Screening
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Precatalyst | XPhos-Pd-G3 | SPhos-Pd-G4 | Pd₂(dba)₃ |
| Ligand | (Internal to precatalyst) | (Internal to precatalyst) | XPhos (2.2 eq) |
| Catalyst Loading | 2.0 mol% | 2.0 mol% | 2.0 mol% |
| Base | NaOtBu (2.0 eq) | LHMDS (2.0 eq) | K₃PO₄ (3.0 eq) |
| Solvent | Toluene | 1,4-Dioxane | Toluene |
| Temperature | 100 °C | 100 °C | 110 °C |
| Time | 12-24 h | 12-24 h | 12-24 h |
Table 2: Example of Catalyst Loading Optimization Data
Reaction: 2-Bromo-4-nitro-6-(trifluoromethyl)aniline + Amine Partner using XPhos-Pd-G3 / NaOtBu in Toluene at 100 °C for 12h.
| Entry | Catalyst Loading (mol%) | Yield (%) | TON (Turnover Number) |
| 1 | 2.0 | 95 | 47.5 |
| 2 | 1.0 | 94 | 94 |
| 3 | 0.5 | 92 | 184 |
| 4 | 0.1 | 75 | 750 |
| 5 | 0.05 | 55 | 1100 |
Experimental Protocols
General Protocol for Optimizing Catalyst Loading in a Buchwald-Hartwig Amination
Note: This procedure should be performed under an inert atmosphere (e.g., in a nitrogen- or argon-filled glovebox or using Schlenk techniques).
-
Reagent Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add 2-Bromo-4-nitro-6-(trifluoromethyl)aniline (1.0 eq), the amine coupling partner (1.2 eq), and the base (e.g., NaOtBu, 2.0 eq).
-
Catalyst Addition: In a separate vial, weigh the desired amount of the palladium precatalyst (e.g., XPhos-Pd-G3, starting with 2.0 mol%). Add the precatalyst to the reaction tube under a positive pressure of inert gas.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent) via syringe.[6]
-
Reaction Execution: Seal the tube or vial tightly. If not in a glovebox, perform several cycles of evacuating and backfilling with inert gas. Place the reaction vessel in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C).[6]
-
Monitoring: Stir the reaction vigorously. Monitor its progress at set time points (e.g., 2h, 6h, 12h, 24h) by taking small aliquots (under inert conditions) and analyzing them by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.[6] Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product for analysis and purification.
-
Optimization: Repeat the procedure with systematically lower catalyst loadings (e.g., 1.0, 0.5, 0.1 mol%) to determine the minimum loading required for an efficient transformation.
Visualizations
Caption: Workflow for systematic optimization of catalyst loading.
Caption: Troubleshooting flowchart for failed cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
"2-Bromo-4-nitro-6-(trifluoromethyl)aniline" reaction condition optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: I am experiencing very low to no yield of the desired 2-Bromo-4-nitro-6-(trifluoromethyl)aniline. What are the potential causes and how can I troubleshoot this?
Answer: Low or no product formation is a common issue in electrophilic aromatic substitution reactions. Several factors could be contributing to this problem. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]
-
Improper Temperature Control: The reaction temperature is a critical parameter. Overheating can lead to the decomposition of starting materials and products, resulting in tarry byproducts.[1] Conversely, a temperature that is too low may result in a sluggish or incomplete reaction. It is often beneficial to start the reaction at a lower temperature (e.g., 0-5 °C) and then allow it to warm to room temperature or apply gentle heating as needed.[1][2]
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Poor Quality of Reagents: The purity of the starting aniline and the brominating agent is crucial. Aniline derivatives can oxidize and darken upon storage; distillation or purification of the starting aniline may be necessary before use.[3] Similarly, ensure the brominating agent is fresh and has not decomposed.[1]
-
Sub-optimal Brominating Agent: The choice of brominating agent can significantly impact the yield. While elemental bromine can be used, other reagents like N-Bromosuccinimide (NBS) may offer better regioselectivity and milder reaction conditions, potentially improving the yield.[2]
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Presence of Water: Ensure all glassware is dry and use anhydrous solvents, as water can react with some brominating agents and interfere with the reaction.[1]
Issue 2: Formation of Multiple Products and Impurities
Question: My reaction is producing multiple spots on TLC, and the final product is impure. What are the likely side products and how can I minimize their formation?
Answer: The formation of multiple products is often due to a lack of selectivity in the bromination reaction or degradation of the product.
Common Side Products and Mitigation Strategies:
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Poly-brominated Species: The aniline starting material is activated towards electrophilic substitution, which can lead to the addition of more than one bromine atom. To minimize this, consider the slow, dropwise addition of the brominating agent to the reaction mixture to avoid localized high concentrations.[4] Using a stoichiometric amount of the brominating agent is also critical.
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Oxidized Impurities: Aniline derivatives can be susceptible to oxidation, leading to colored impurities.[5] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation.
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Degradation Products: As mentioned, improper temperature control can lead to product degradation.[1] Monitor the reaction temperature closely and avoid excessive heating.
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify the crude product. Recrystallization results in low recovery, and column chromatography is not giving good separation. What can I do?
Answer: Purifying aniline derivatives can be challenging. The following suggestions may help improve the purification process.
Purification Troubleshooting:
-
Recrystallization:
-
Solvent Selection: The choice of solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound when hot but not when cold.[6] Perform small-scale solubility tests with various solvents (e.g., ethanol, methanol, hexanes, ethyl acetate, or mixtures) to find the optimal system.
-
Premature Crystallization: If the product crystallizes too quickly during hot filtration, ensure your filtration apparatus is pre-heated.[6]
-
Incomplete Precipitation: After cooling to room temperature, placing the flask in an ice bath can maximize crystal formation. If crystals do not form, scratching the inside of the flask with a glass rod may induce nucleation.[6]
-
-
Column Chromatography:
-
Tailing: Aniline derivatives can sometimes streak or "tail" on silica gel. To mitigate this, a small amount of a volatile base, such as triethylamine (typically 0.1-1%), can be added to the eluent system.[5]
-
Solvent System: The ideal mobile phase should give the desired product an Rf value between 0.2 and 0.3 on a TLC plate.[5] A good starting point for TLC analysis is a mixture of hexanes and ethyl acetate.
-
Dry Loading: If the crude product has low solubility in the eluent, consider "dry loading." This involves dissolving the crude product in a suitable solvent, adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.[5][7]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the reaction temperature? A1: For many bromination reactions of anilines, it is advisable to start at a reduced temperature, such as 0-5 °C, especially during the addition of the brominating agent.[1] The reaction can then be allowed to slowly warm to room temperature. Monitoring by TLC will help determine if gentle heating is required to drive the reaction to completion.
Q2: Which brominating agent should I use? A2: The choice depends on the specific requirements of your synthesis.
-
Bromine (Br₂) in a solvent like acetic acid: This is a common and potent brominating agent.[4]
-
N-Bromosuccinimide (NBS): Often used for milder and more selective brominations.[2]
-
Sodium Bromide/Hydrogen Peroxide: A greener alternative that generates bromine in situ.[8]
Q3: How can I monitor the progress of the reaction? A3: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the starting material and the formation of the product.
Q4: What safety precautions should I take? A4: Bromine and many brominating agents are corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4]
Data Presentation
The following tables summarize reaction conditions for the synthesis of compounds structurally related to 2-Bromo-4-nitro-6-(trifluoromethyl)aniline, which can serve as a starting point for optimization.
Table 1: Reaction Conditions for the Bromination of Substituted Anilines
| Starting Material | Brominating Agent | Solvent | Temperature | Yield | Reference |
| 2-chloro-4-nitroaniline | KBr / ZnAl-BrO₃-LDHs | Acetic Acid / Water | 30-50 °C | 95% | [9] |
| 4-(trifluoromethoxy)aniline | Bromine / H₂O₂ | Water | 20-30 °C | 97.5-99.1% | [10] |
| 4-(trifluoromethoxy)aniline | Sodium Bromide / H₂O₂ | Dichloromethane / Water | 40 °C (reflux) | 95.0% | [8] |
| 3-(Trifluoromethyl)aniline | N-Bromosuccinimide (NBS) | DMF | Room Temp | 90-92% | [2] |
| Aniline | Bromine | Glacial Acetic Acid | Cooled in ice | ~56% | [4] |
Experimental Protocols
Note: The following are generalized protocols based on the synthesis of structurally similar compounds. Optimization will be necessary for the specific synthesis of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline.
Protocol 1: General Procedure for Bromination using NBS
This protocol is adapted from the synthesis of 4-bromo-3-(trifluoromethyl)aniline.[2]
-
Reaction Setup: In a round-bottom flask, dissolve the starting aniline (1.0 equivalent) in an appropriate solvent such as N,N-dimethylformamide (DMF).
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Addition of Brominating Agent: Slowly add N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Washing: Wash the combined organic layers with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: Purification by Flash Column Chromatography
This protocol is based on general laboratory techniques for purifying aniline derivatives.[5]
-
Stationary Phase Selection: Use standard silica gel (230-400 mesh).
-
Mobile Phase Selection: Determine the optimal solvent system using TLC. A mixture of hexanes and ethyl acetate is a common starting point. Add 0.1-1% triethylamine to the eluent to prevent tailing.
-
Column Packing: Pack a chromatography column with a slurry of silica gel in the non-polar component of your mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or dichloromethane) and carefully apply it to the top of the silica bed. Alternatively, perform a "dry load" as described in the troubleshooting section.
-
Elution: Begin eluting with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-Bromo-4-nitro-6-(trifluoromethyl)aniline.
Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis and purification.
Troubleshooting Logic Diagram for Low Yield
Caption: Troubleshooting flowchart for addressing low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. CN103570566A - Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline - Google Patents [patents.google.com]
- 9. 2-BROMO-6-CHLORO-4-NITROANILINE synthesis - chemicalbook [chemicalbook.com]
- 10. CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method - Google Patents [patents.google.com]
Technical Support Center: Overcoming Reactivity Challenges with 2-Bromo-4-nitro-6-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during cross-coupling reactions with 2-Bromo-4-nitro-6-(trifluoromethyl)aniline. The inherent electronic properties of this substrate, while advantageous for certain transformations, can also lead to specific challenges. This guide offers practical solutions and detailed experimental protocols to help you overcome low reactivity and achieve successful outcomes in your synthetic endeavors.
Understanding the Reactivity of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline
2-Bromo-4-nitro-6-(trifluoromethyl)aniline is an electron-deficient aryl bromide. The presence of two strong electron-withdrawing groups, the nitro (-NO₂) and trifluoromethyl (-CF₃) groups, significantly influences its reactivity. This electronic nature generally facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions, which is often the rate-limiting step. However, it can also impact subsequent steps in the catalytic cycle and the overall reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling reaction with 2-Bromo-4-nitro-6-(trifluoromethyl)aniline failing or giving low yields?
A1: While the electron-deficient nature of this substrate is generally favorable for oxidative addition, low yields in Suzuki-Miyaura coupling can arise from several other factors:
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Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex can be sluggish.
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be optimal. More electron-rich and bulky phosphine ligands are often required to promote both oxidative addition and reductive elimination.
-
Base Selection: The strength and solubility of the base are crucial for the transmetalation step. An inappropriate base can lead to poor reactivity.
-
Side Reactions: Protodeboronation of the boronic acid and hydrodehalogenation of the starting material are common side reactions that consume reactants and lower the yield.[1][2]
-
Oxygen Contamination: Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst deactivation and homocoupling of the boronic acid.[2]
Q2: What are the key considerations for a successful Buchwald-Hartwig amination with this substrate?
A2: For the C-N coupling of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline, the choice of catalyst system is critical.
-
Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common choices, but palladium pre-catalysts (e.g., G3 or G4 palladacycles) often provide more reliable results.[3]
-
Ligand Selection: Bulky, electron-rich biaryl phosphine ligands are highly recommended. For primary and secondary amines, ligands such as t-BuXPhos, BrettPhos, and RuPhos are effective. For coupling with anilines, XPhos and SPhos are excellent choices.[3]
-
Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. However, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary if your coupling partner is base-sensitive.[3]
-
Solvent: Anhydrous aprotic solvents like toluene, dioxane, or THF are generally preferred.[3]
Q3: Can I perform Sonogashira or Heck reactions with this aryl bromide?
A3: Yes, Sonogashira and Heck reactions are viable. For the Sonogashira coupling, a palladium catalyst along with a copper(I) co-catalyst is typically employed to couple the aryl bromide with a terminal alkyne.[4][5] The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene, usually in the presence of a base.[6][7] For both reactions, careful optimization of the catalyst, ligands, and reaction conditions is necessary to achieve good yields.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
If you are observing a lack of reactivity with your 2-Bromo-4-nitro-6-(trifluoromethyl)aniline, consider the following troubleshooting steps:
| Potential Cause | Recommended Solution(s) |
| Inactive Catalyst | - Ensure an inert atmosphere is maintained throughout the reaction setup and duration. - Use freshly purchased or properly stored palladium precursors and ligands. - Consider using a more robust pre-catalyst that is less sensitive to air and moisture. |
| Inappropriate Ligand | - For Suzuki and Buchwald-Hartwig reactions, switch to a more electron-rich and sterically hindered ligand (e.g., XPhos, SPhos, RuPhos).[3] - Screen a panel of different ligands to identify the optimal one for your specific transformation. |
| Suboptimal Base | - Ensure the base is anhydrous and finely powdered. - For Suzuki coupling, try switching to a different base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄). - For Buchwald-Hartwig amination, NaOtBu is generally effective, but consider LiHMDS for base-sensitive substrates.[8] |
| Low Reaction Temperature | - Gradually increase the reaction temperature in increments of 10-20 °C. Many cross-coupling reactions require elevated temperatures (80-120 °C) to proceed at a reasonable rate.[3] |
Issue 2: Formation of Significant Byproducts
The appearance of major byproducts indicates that while your catalyst is active, undesired reaction pathways are competing with the desired cross-coupling.
| Byproduct Observed | Potential Cause | Recommended Solution(s) |
| Hydrodehalogenation (loss of bromine) | - Presence of a hydride source. | - Ensure solvents are anhydrous and of high purity. - Switch to a non-hydridic base. |
| Homocoupling of Boronic Acid (in Suzuki reactions) | - Presence of oxygen. | - Thoroughly degas all solvents and the reaction mixture before adding the catalyst. - Maintain a positive pressure of an inert gas (e.g., argon or nitrogen). |
| Protodeboronation (in Suzuki reactions) | - Instability of the boronic acid, often in the presence of aqueous bases. | - Use fresh, high-purity boronic acid. - Consider using a more stable boronic ester (e.g., a pinacol ester) or a trifluoroborate salt. |
Data Presentation: Representative Reaction Conditions
The following tables summarize typical starting conditions for various cross-coupling reactions with electron-deficient aryl bromides, which can be adapted for 2-Bromo-4-nitro-6-(trifluoromethyl)aniline.
Table 1: Suzuki-Miyaura Coupling Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) |
| Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2-3) | Toluene/H₂O | 80-110 |
| Pd₂(dba)₃ (1-3) | XPhos (2-6) | Cs₂CO₃ (2-3) | Dioxane/H₂O | 80-110 |
| Pd(dppf)Cl₂ (3-5) | - | K₂CO₃ (2-3) | DMF/H₂O | 90-120 |
Table 2: Buchwald-Hartwig Amination Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) |
| Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 80-110 |
| Pd₂(dba)₃ (1-2) | RuPhos (2-4) | K₃PO₄ (2) | Dioxane | 80-110 |
| G3-Palladacycle (1-2) | - | Cs₂CO₃ (2) | t-Amyl alcohol | 100-120 |
Table 3: Sonogashira and Heck Reaction Conditions
| Reaction | Catalyst (mol%) | Co-catalyst/Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) |
| Sonogashira | Pd(PPh₃)₂Cl₂ (2-5) | CuI (1-3) | Et₃N (2-3) | THF or DMF | Room Temp. to 80 |
| Heck | Pd(OAc)₂ (1-5) | PPh₃ (2-10) | Et₃N or K₂CO₃ (1.5-2) | DMF or Acetonitrile | 80-120 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
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Reaction Setup: To a dry, oven- or flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-4-nitro-6-(trifluoromethyl)aniline (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
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Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of dioxane/water or toluene/water) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the aryl bromide.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos), and the base (e.g., NaOtBu) to a dry Schlenk tube or reaction vial.[3]
-
Reagent Addition: Add 2-Bromo-4-nitro-6-(trifluoromethyl)aniline (1.0 equiv.) and the amine coupling partner (1.1-1.2 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride. Extract the product with an organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Visualizations
Caption: A flowchart for troubleshooting low reactivity.
Caption: A typical workflow for a Suzuki-Miyaura coupling experiment.
Caption: Influence of substituents on the reactivity of the molecule.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis and Purification of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and purification of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the likely synthetic route for 2-Bromo-4-nitro-6-(trifluoromethyl)aniline?
A probable synthesis involves the bromination of 2-nitro-4-(trifluoromethyl)aniline. Due to the activating nature of the amino group, direct bromination can be challenging to control. A common strategy for similar anilines involves the protection of the amino group as an acetamide, followed by bromination and subsequent deprotection to yield the desired product.[1]
Q2: What are the common impurities I should expect in the synthesis of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline?
Based on the likely synthetic pathway, several impurities can be anticipated:
-
Unreacted Starting Material: Residual 2-nitro-4-(trifluoromethyl)aniline.
-
Over-brominated Species: Formation of dibromo-4-nitro-6-(trifluoromethyl)aniline can occur if the bromination reaction is not carefully controlled.[2]
-
Positional Isomers: Although the directing effects of the substituents guide the bromination, small amounts of other positional isomers may be formed.[2]
-
Hydrolysis Products: If the reaction conditions are not anhydrous, hydrolysis of the trifluoromethyl group is a possibility, though generally unlikely under standard bromination conditions.
Q3: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
A combination of chromatographic and spectroscopic techniques is ideal:
-
Thin-Layer Chromatography (TLC): Useful for rapid reaction monitoring and for determining the optimal solvent system for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides robust and precise quantification of the product and impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for halogenated anilines.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Offers high separation efficiency for volatile impurities and provides structural information for their identification.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural confirmation of the final product and for identifying the structure of unknown impurities.
Troubleshooting Guides
Issue 1: The bromination reaction yields multiple products.
-
Possible Cause: The reaction conditions are too harsh, leading to over-bromination or the formation of isomers. The unprotected amino group is highly activating.
-
Troubleshooting Steps:
-
Protect the Amino Group: Convert the aniline to its acetanilide derivative to moderate the reactivity.[1]
-
Control Reaction Temperature: Perform the bromination at a lower temperature to improve selectivity.[1]
-
Use a Milder Brominating Agent: Consider using N-bromosuccinimide (NBS) instead of bromine for a more controlled reaction.[1]
-
Issue 2: The product is difficult to purify by column chromatography, showing significant tailing.
-
Possible Cause: The basic aniline group is interacting strongly with the acidic silanol groups on the silica gel surface.[2]
-
Troubleshooting Steps:
-
Add a Basic Modifier: Incorporate a small amount of triethylamine (TEA), typically 0.5-2%, into the mobile phase to neutralize the acidic sites on the silica gel.[2]
-
Optimize the Mobile Phase: Use TLC to determine the ideal solvent system that provides good separation (an Rf value of 0.2-0.3 for the product is often targeted). A common mobile phase is a mixture of hexanes and ethyl acetate.[2]
-
Consider an Alternative Stationary Phase: Alumina or a phenyl-functionalized silica gel can offer different selectivity.[2]
-
Issue 3: The recrystallization attempt results in an oil or poor recovery.
-
Possible Cause: The chosen solvent is not suitable for the product's solubility profile. The product may be too soluble or not soluble enough.
-
Troubleshooting Steps:
-
Systematic Solvent Screening: Test the solubility of the crude product in a range of solvents with varying polarities (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexanes) to find a solvent that dissolves the compound when hot but not when cold.
-
Use a Solvent Mixture: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes cloudy. Heat to redissolve and then cool slowly. Common mixtures include diethyl ether-methanol or diethyl ether-petroleum ether.
-
Data Presentation
Table 1: Representative HPLC Purity Analysis Data for a Halogenated Aniline
| Compound | Retention Time (min) | Area (%) |
| 2-nitro-4-(trifluoromethyl)aniline | 5.8 | 2.1 |
| 2-Bromo-4-nitro-6-(trifluoromethyl)aniline | 7.2 | 95.5 |
| Dibromo-4-nitro-6-(trifluoromethyl)aniline | 9.1 | 1.8 |
| Unknown Impurity | 6.5 | 0.6 |
Note: This data is illustrative for a similar compound and actual results may vary.
Table 2: Recommended Starting Conditions for Purification and Analysis
| Technique | Stationary Phase/Column | Mobile Phase/Solvent System | Detection |
| Column Chromatography | Silica Gel (60 Å, 230-400 mesh) | Hexanes:Ethyl Acetate gradient (with 0.5% Triethylamine) | UV |
| Recrystallization | N/A | Ethanol, Isopropanol, or Hexanes/Ethyl Acetate mixture | N/A |
| HPLC | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) | Acetonitrile:Water (60:40 v/v) | UV (e.g., 254 nm) |
| GC-MS | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm) | Helium carrier gas | Mass Spectrometry |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent like hexanes.
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and air-free packing. Add a layer of sand to the top.
-
Sample Loading: Dissolve the crude "2-Bromo-4-nitro-6-(trifluoromethyl)aniline" in a minimal amount of the mobile phase or a volatile solvent. Carefully apply the sample to the top of the column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 95:5 hexanes:ethyl acetate with 0.5% triethylamine) and gradually increase the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.[2]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a test tube, determine a suitable solvent or solvent pair where the compound is soluble at high temperatures but insoluble at low temperatures.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Proposed synthesis and purification workflow.
Caption: Troubleshooting decision tree for purification.
References
Preventing decomposition of "2-Bromo-4-nitro-6-(trifluoromethyl)aniline" during reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during reactions involving 2-Bromo-4-nitro-6-(trifluoromethyl)aniline.
Frequently Asked Questions (FAQs)
Q1: My 2-Bromo-4-nitro-6-(trifluoromethyl)aniline has a yellow or brownish tint. Is it still usable?
A1: Discoloration often indicates oxidation of the aniline, which can lead to the formation of impurities.[1] For reactions sensitive to purity, such as in pharmaceutical applications, using discolored material may lead to lower yields and the formation of side products. It is recommended to assess the purity via analytical techniques like TLC, HPLC, or NMR before use. If significant impurities are detected, purification through recrystallization or column chromatography may be necessary.[1]
Q2: Why are my reaction yields consistently low when using 2-Bromo-4-nitro-6-(trifluoromethyl)aniline?
A2: The primary reason for low yields is the significantly reduced nucleophilicity of the aniline's amino group. The presence of three electron-withdrawing groups (bromo, nitro, and trifluoromethyl) strongly pulls electron density away from the nitrogen atom. This makes the lone pair of electrons on the nitrogen less available to participate in nucleophilic attack, rendering the molecule a weak nucleophile. Consequently, reactions can be sluggish and may not proceed to completion under standard conditions.
Q3: What are the primary decomposition pathways for this compound during a reaction?
-
Oxidation: The electron-rich amino group is susceptible to oxidation, especially in the presence of air or oxidizing agents, leading to discoloration and tar-like substances.
-
Hydrodehalogenation: In palladium-catalyzed cross-coupling reactions, a common side reaction is the replacement of the bromine atom with a hydrogen atom.
-
Reactions involving the nitro group: Under certain conditions, particularly with reducing agents or some catalysts, the nitro group can be reduced to an amino group or participate in other transformations.
Q4: What are the recommended storage conditions for 2-Bromo-4-nitro-6-(trifluoromethyl)aniline?
A4: To maintain its purity and stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture.[1] For long-term storage, refrigeration at 2-8°C is advisable.[1]
Q5: With which substances is 2-Bromo-4-nitro-6-(trifluoromethyl)aniline incompatible?
A5: It is incompatible with strong oxidizing agents, strong acids, and acid chlorides. Contact with these substances should be avoided to prevent vigorous reactions and degradation of the compound.[1]
Troubleshooting Guides
Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Suzuki)
| Potential Cause | Recommended Solution |
| Reduced Nucleophilicity of the Aniline | The strong electron-withdrawing groups decrease the nucleophilicity of the amino group, slowing down the reaction. |
| Catalyst Deactivation | The catalyst may be poisoned by impurities or deactivated by oxygen. |
| Sub-optimal Ligand Choice | Standard phosphine ligands may not be effective for this electron-deficient substrate. |
| Inappropriate Base Selection | The choice of base is critical and can influence both the reaction rate and the prevalence of side reactions. |
| Side Reactions | Hydrodehalogenation (replacement of Br with H) is a common side reaction. |
Issue 2: Reaction Mixture Darkens or Forms Tar
| Potential Cause | Recommended Solution |
| Oxidation of the Aniline | The aniline is susceptible to oxidation by atmospheric oxygen, especially at elevated temperatures. |
| Reaction with Strong Acids | Strong acidic conditions can promote polymerization and decomposition of anilines. |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline
This protocol is a starting point and may require optimization for specific coupling partners.
Materials:
-
2-Bromo-4-nitro-6-(trifluoromethyl)aniline
-
Aryl or alkyl amine (coupling partner)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst)
-
Bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos)
-
Strong, non-nucleophilic base (e.g., NaOtBu, LHMDS)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
In an oven-dried Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-4-nitro-6-(trifluoromethyl)aniline (1.0 equiv.), the amine (1.2 equiv.), and the base (1.4 equiv.).
-
In a separate vial, add the palladium precatalyst (e.g., 2 mol%) and the ligand (e.g., 4-5 mol%).
-
Add the catalyst/ligand mixture to the reaction vessel.
-
Seal the vessel and evacuate and backfill with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Potential decomposition pathways for 2-Bromo-4-nitro-6-(trifluoromethyl)aniline.
Caption: A logical workflow for troubleshooting low yields in cross-coupling reactions.
References
Validation & Comparative
Comparative 1H NMR Analysis of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline and Structural Analogs
Data Presentation: ¹H NMR Spectral Data Comparison
The following table summarizes the predicted ¹H NMR data for 2-Bromo-4-nitro-6-(trifluoromethyl)aniline and experimental data for its key structural fragments. This comparative approach allows for a robust understanding of the influence of each substituent on the chemical shifts and coupling constants of the aromatic protons.
| Compound | Proton | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2-Bromo-4-nitro-6-(trifluoromethyl)aniline | H-3 | ~8.42 | d | ~2.5 |
| H-5 | ~8.15 | d | ~2.5 | |
| -NH₂ | Not predicted | br s | - | |
| 2-Bromo-4-nitroaniline | H-3 | 8.42 | d | 2.4 |
| H-5 | 7.55 | dd | 9.0, 2.4 | |
| H-6 | 6.93 | d | 9.0 | |
| -NH₂ | 6.43 | br s | - | |
| 4-Nitro-3-(trifluoromethyl)aniline | H-2 | 7.57 | d | 2.1 |
| H-5 | 7.54 | dd | 8.7, 2.1 | |
| H-6 | 6.94 | d | 8.7 | |
| -NH₂ | 6.43 | br s | - | |
| 4-Bromoaniline[1] | H-2, H-6 | 7.23 | d | 8.7 |
| H-3, H-5 | 6.55 | d | 8.7 | |
| -NH₂ | 3.65 | br s | - | |
| 3-Nitroaniline[1] | H-2 | 7.58 | dd | 8.1, 1.2 |
| H-4 | 7.30 | t | 8.1 | |
| H-5 | 6.95 | dd | 7.8, 1.5 | |
| H-6 | 7.49 | t | 2.1 | |
| -NH₂ | 4.00 | br s | - |
Note: The predicted ¹H NMR data for 2-Bromo-4-nitro-6-(trifluoromethyl)aniline was generated using publicly available NMR prediction software. Experimental conditions for the comparator compounds may vary.
Experimental Protocols
A standard protocol for the ¹H NMR analysis of aniline derivatives is provided below.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the solid aniline compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)).
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a standard 5 mm NMR tube.[2]
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added. Often, the residual proton signal of the deuterated solvent is used as a secondary reference.[3]
-
Labeling: Clearly label the NMR tube with the sample identification.
¹H NMR Spectroscopy
-
Instrument: A 300 MHz or higher field NMR spectrometer is typically used for the analysis of such compounds.
-
Standard Acquisition: A standard one-dimensional proton spectrum is acquired.
-
Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16 to 32 scans are typically sufficient for a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is commonly used.
-
Spectral Width: A spectral width of approximately -2 to 12 ppm is generally adequate.
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the ¹H NMR analysis and the structural relationships of the compared compounds.
Caption: Workflow for 1H NMR analysis of aniline derivatives.
Caption: Structural relationship of the target compound and its analogs.
References
Unraveling the Molecular Fingerprint: A Mass Spectrometry Comparison Guide for 2-Bromo-4-nitro-6-(trifluoromethyl)aniline Derivatives
For researchers, scientists, and drug development professionals, understanding the structural nuances of complex organic molecules is paramount. This guide provides a comparative analysis of the mass spectrometric behavior of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline and its derivatives. By examining predicted fragmentation patterns and comparing them with a structurally similar compound, this document offers valuable insights for the identification and characterization of these molecules in complex matrices.
Mass spectrometry stands as a cornerstone analytical technique for elucidating molecular structures and confirming chemical identities. In the realm of pharmaceutical development and chemical synthesis, the ability to definitively characterize halogenated and nitroaromatic compounds is critical. This guide delves into the mass spectrometric characterization of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline, a compound of interest due to its potential applications as a synthetic intermediate.
Due to the limited availability of a public domain mass spectrum for 2-Bromo-4-nitro-6-(trifluoromethyl)aniline, this guide leverages data from the structurally analogous compound, 2-nitro-4-(trifluoromethyl)aniline, to predict and understand its fragmentation behavior. The primary distinction between these molecules is the presence of a bromine atom, which introduces a characteristic isotopic pattern that is a key identifying feature in mass spectrometry.
Predicted Mass Spectrometry Data
The following table summarizes the predicted key fragments for 2-Bromo-4-nitro-6-(trifluoromethyl)aniline based on common fragmentation pathways for nitroaromatic and halogenated compounds. The presence of bromine (with its two major isotopes, 79Br and 81Br, in nearly equal abundance) will result in characteristic M and M+2 peaks for bromine-containing fragments.
| Predicted Fragment | Structure | Predicted m/z (for 79Br) | Predicted m/z (for 81Br) | Notes |
| Molecular Ion [M] | C7H4BrF3N2O2 | 283.9 | 285.9 | The presence of a prominent M/M+2 isotopic pattern is a strong indicator of a monobrominated compound. |
| [M - NO2] | C7H4BrF3N | 237.9 | 239.9 | Loss of the nitro group is a common fragmentation pathway for nitroaromatic compounds. |
| [M - Br] | C7H5F3N2O2 | 205.0 | - | Cleavage of the carbon-bromine bond. |
| [M - CF3] | C6H4BrN2O2 | 214.9 | 216.9 | Loss of the trifluoromethyl group. |
| [C6H2BrF3] | C6H2BrF3 | 225.9 | 227.9 | Fragment corresponding to the brominated trifluoromethylbenzene core. |
Comparison with a Structurally Similar Compound: 2-nitro-4-(trifluoromethyl)aniline
To provide experimental context, the mass spectrum of 2-nitro-4-(trifluoromethyl)aniline (without the bromine substituent) is presented below. This comparison allows for the identification of fragments arising from the core aniline structure and helps in predicting the influence of the bromine atom in the target molecule.
| Fragment (2-nitro-4-(trifluoromethyl)aniline) | m/z | Interpretation |
| Molecular Ion [M] | 206 | Represents the intact molecule. |
| [M - NO2] | 160 | Loss of the nitro group. |
| [M - CF3] | 137 | Loss of the trifluoromethyl group. |
| [C6H4] | 76 | Benzene ring fragment. |
The fragmentation pattern of 2-nitro-4-(trifluoromethyl)aniline demonstrates the characteristic losses of the nitro and trifluoromethyl groups from the aromatic ring.
Experimental Protocols
While a specific experimental protocol for 2-Bromo-4-nitro-6-(trifluoromethyl)aniline is not available, a general methodology for the analysis of similar halogenated nitroaromatic compounds by Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.
1. Sample Preparation:
-
Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).
-
Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.
-
If necessary, derivatization can be performed to improve volatility and thermal stability.
2. GC-MS Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
3. GC Conditions:
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
4. Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
Visualizing Fragmentation and Workflows
Predicted Fragmentation Pathway of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline
Caption: Predicted EI fragmentation of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline.
General Experimental Workflow for GC-MS Analysis
Caption: Standard workflow for GC-MS analysis of organic compounds.
This guide provides a foundational understanding of the expected mass spectrometric behavior of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline and its derivatives. The combination of predicted data, comparison with a known analogue, and standardized experimental protocols offers a valuable resource for researchers engaged in the synthesis and analysis of these complex molecules. The presented visualizations of fragmentation pathways and experimental workflows further aid in the conceptualization and execution of analytical strategies.
A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline
For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a critical step in ensuring the quality, safety, and efficacy of the final product. 2-Bromo-4-nitro-6-(trifluoromethyl)aniline, a key building block in the synthesis of various active pharmaceutical ingredients, requires robust analytical methods for accurate purity assessment. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity analysis of this compound, supported by detailed experimental protocols and comparative data.
High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the separation and quantification of non-volatile and thermally labile compounds, making it highly suitable for the purity analysis of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline.[1] Reversed-phase HPLC (RP-HPLC), in particular, is effective in separating the main compound from its structurally related impurities.
Proposed HPLC Method for Purity Analysis
A primary HPLC method for the purity analysis of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline is proposed below. This method is adapted from established protocols for similar aniline derivatives and nitroaromatic compounds.[1][2][3]
Experimental Protocol: HPLC Method
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 60 40 20 20 80 25 20 80 26 60 40 | 30 | 60 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.[2]
Alternative Analytical Methods
While HPLC is a robust technique, other methods can offer complementary information or advantages in specific scenarios. Gas Chromatography (GC) and Ultra-Performance Liquid Chromatography (UPLC) are two viable alternatives.
-
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds.[4] For aromatic amines like 2-Bromo-4-nitro-6-(trifluoromethyl)aniline, derivatization may be necessary to improve volatility and chromatographic performance.[5][6] GC can provide high resolution and sensitivity, particularly when coupled with a mass spectrometer (GC-MS).[7]
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC is a more recent development that utilizes smaller particle size columns (sub-2 µm) and higher pressures to achieve faster analysis times, greater resolution, and increased sensitivity compared to traditional HPLC. This can be particularly advantageous for high-throughput screening and resolving complex impurity profiles.
Comparison of Analytical Methods
The following table summarizes the key performance parameters of the proposed HPLC method and its alternatives.
| Parameter | HPLC | Gas Chromatography (GC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Similar to HPLC but uses smaller particle columns and higher pressure for enhanced performance. |
| Typical Column | C18, 5 µm | Capillary columns (e.g., DB-5, HP-1) | Sub-2 µm particle columns (e.g., C18, BEH) |
| Mobile Phase | Acetonitrile/Water gradient | Inert gas (e.g., Helium, Nitrogen) | Acetonitrile/Water gradient |
| Analysis Time | ~30 minutes | 15-45 minutes | <10 minutes |
| Advantages | Versatile, robust, widely available, suitable for non-volatile and thermally labile compounds.[1] | High resolution, excellent for volatile compounds, can be coupled with MS for definitive identification.[7] | Faster analysis, higher resolution, increased sensitivity, reduced solvent consumption. |
| Limitations | Longer analysis time compared to UPLC, lower resolution than GC for some volatile compounds. | Not suitable for non-volatile or thermally labile compounds, may require derivatization.[5] | Higher initial instrument cost, more susceptible to column clogging from dirty samples. |
Experimental Workflow and Logical Relationships
To visualize the process of purity analysis, the following diagrams illustrate the experimental workflow and the logical relationship between the analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Related substances analysis of 3-(trifluoromethyl) aniline - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. series.publisso.de [series.publisso.de]
- 6. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
Unveiling the Reactivity Landscape of Substituted Anilines: A Comparative Analysis of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted anilines is paramount for designing novel synthetic pathways and developing new chemical entities. This guide provides a comprehensive comparison of the reactivity of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline with other anilines, supported by experimental data and detailed protocols.
The reactivity of aniline and its derivatives is intricately governed by the electronic and steric nature of the substituents on the aromatic ring. These substituents modulate the electron density of the aniline molecule, profoundly influencing its basicity and susceptibility to electrophilic and nucleophilic attack. This guide will delve into these effects, with a specific focus on the highly functionalized compound, 2-Bromo-4-nitro-6-(trifluoromethyl)aniline.
Basicity of Anilines: A Quantitative Comparison using pKa Values
The basicity of an aniline is a direct measure of the availability of the lone pair of electrons on the nitrogen atom. Electron-donating groups (EDGs) increase the electron density on the nitrogen, making the aniline more basic (higher pKa), while electron-withdrawing groups (EWGs) decrease the electron density, resulting in a less basic aniline (lower pKa).[1]
The subject of this guide, 2-Bromo-4-nitro-6-(trifluoromethyl)aniline, possesses three potent electron-withdrawing groups. The nitro group (-NO2) and the trifluoromethyl group (-CF3) are strong EWGs, while the bromo group (-Br) is a moderately deactivating group. Consequently, a significantly low pKa value is anticipated for this compound, rendering it a very weak base.
To contextualize the basicity of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline, the following table presents the pKa values of a series of substituted anilines.
| Substituent(s) | pKa |
| 4-Nitro | 1.00[1] |
| 2-Nitro | -0.26 |
| 2,4-Dinitro | -4.51 |
| 4-Cyano | 1.74[1] |
| 4-Bromo | 3.91[1] |
| 4-Chloro | 3.98[1] |
| 3-Nitro | 2.47 |
| 3-Chloro | 3.52 |
| Aniline (unsubstituted) | 4.60[1] |
| 4-Methyl | 5.08[1] |
| 4-Methoxy | 5.34[1] |
| 2-Bromo-4-nitro-6-(trifluoromethyl)aniline | Estimated < 0 |
Table 1: Comparison of pKa values for various substituted anilines. The pKa of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline is estimated to be very low due to the cumulative electron-withdrawing effects of its substituents.
Quantifying Substituent Effects: The Hammett Equation
The electronic influence of substituents on the reactivity of aromatic compounds can be quantified using the Hammett equation:
log(K/K₀) = σρ
where K is the equilibrium constant for a reaction with a substituted reactant, K₀ is the equilibrium constant for the unsubstituted reactant, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that depends on the nature of the reaction.[2]
Positive σ values indicate electron-withdrawing groups, while negative values signify electron-donating groups. The following table lists the Hammett constants for substituents relevant to this guide.
| Substituent | σ (para) | σ (meta) |
| -NO₂ | 0.78 | 0.71 |
| -CF₃ | 0.54 | 0.43 |
| -Br | 0.23 | 0.39 |
| -Cl | 0.23 | 0.37 |
| -CN | 0.66 | 0.56 |
| -CH₃ | -0.17 | -0.07 |
| -OCH₃ | -0.27 | 0.12 |
Table 2: Hammett Constants (σ) for Common Substituents.[3] These values are crucial for predicting the reactivity of substituted anilines in various reactions.
For 2-Bromo-4-nitro-6-(trifluoromethyl)aniline, the cumulative effect of the Hammett constants of its substituents signifies a substantial decrease in electron density on the aromatic ring, leading to reduced reactivity towards electrophiles and enhanced reactivity towards nucleophiles in nucleophilic aromatic substitution reactions.
Reactivity in Key Chemical Transformations
Electrophilic Aromatic Substitution
The amino group (-NH₂) in aniline is a potent activating group and is ortho-, para-directing in electrophilic aromatic substitution (EAS) reactions.[4] However, the presence of strong deactivating groups, as seen in 2-Bromo-4-nitro-6-(trifluoromethyl)aniline, drastically reduces the nucleophilicity of the aromatic ring, making EAS reactions challenging. The positions ortho and para to the amino group are strongly deactivated by the bromo, nitro, and trifluoromethyl groups. Therefore, this compound is expected to be highly unreactive towards common electrophilic reagents.
Nucleophilic Aromatic Substitution
Conversely, the presence of strong electron-withdrawing groups ortho and para to a leaving group facilitates nucleophilic aromatic substitution (SNAr) reactions.[5][6] In 2-Bromo-4-nitro-6-(trifluoromethyl)aniline, the bromo group at the 2-position is activated towards nucleophilic attack by the ortho-nitro and para-trifluoromethyl groups. This makes the compound a suitable substrate for SNAr reactions, where the bromine atom can be displaced by various nucleophiles.
Experimental Protocols
Determination of pKa by UV-Vis Spectrophotometry
Principle: The pKa of a weakly basic aniline can be determined by measuring the change in its UV-Vis absorption spectrum as a function of pH. The anilinium ion (protonated form) and the free aniline (unprotonated form) exhibit different absorption spectra. By measuring the absorbance at a wavelength where the two species have significantly different molar absorptivities across a range of pH values, the pKa can be calculated using the Henderson-Hasselbalch equation.
Procedure:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the aniline derivative.
-
Preparation of Aniline Solution: Prepare a stock solution of the aniline derivative in a suitable organic solvent (e.g., methanol or DMSO).
-
Spectrophotometric Measurements: For each buffer solution, add a small, constant volume of the aniline stock solution to a cuvette containing the buffer. Ensure the final concentration of the aniline is low enough to obey the Beer-Lambert law.
-
Data Analysis: Record the UV-Vis spectrum for each pH. Identify a wavelength with a significant difference in absorbance between the acidic and basic forms. Plot absorbance versus pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.
Electrophilic Bromination of a Moderately Deactivated Aniline (e.g., 4-Bromoaniline)
Principle: This protocol describes the monobromination of a moderately deactivated aniline. The reactivity is attenuated to prevent polybromination, which is common with highly activated anilines.[7]
Materials:
-
4-Bromoaniline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Stir plate and stir bar
-
Round-bottom flask
-
Standard laboratory glassware
Procedure:
-
Dissolve 4-bromoaniline (1 equivalent) in acetonitrile in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add N-Bromosuccinimide (1 equivalent) portion-wise to the stirred solution over 15 minutes.
-
Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reactivity Comparison
The following diagram illustrates the logical workflow for comparing the reactivity of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline with other anilines.
Caption: Workflow for comparing aniline reactivity.
Conclusion
2-Bromo-4-nitro-6-(trifluoromethyl)aniline represents an extreme case of a deactivated aniline. Its reactivity profile is dominated by the strong electron-withdrawing nature of its substituents. This leads to exceptionally low basicity and a pronounced lack of reactivity in electrophilic aromatic substitution reactions. However, these same electronic factors render the molecule susceptible to nucleophilic aromatic substitution at the bromine-bearing carbon. This comparative guide provides a framework for researchers to understand and predict the behavior of this and other substituted anilines, facilitating their strategic use in the synthesis of complex molecules.
References
A Comparative Guide to the Synthesis of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the precise substitution pattern of aromatic building blocks is paramount to modulating biological activity. This guide provides a comprehensive comparison of the synthetic accessibility of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline and its key isomers: 4-Bromo-2-nitro-6-(trifluoromethyl)aniline and 2-Bromo-6-nitro-4-(trifluoromethyl)aniline. While direct comparative experimental data for the synthesis of these specific isomers is limited in publicly available literature, this guide leverages fundamental principles of organic chemistry to analyze the most probable synthetic routes, focusing on regioselectivity, potential challenges, and overall feasibility.
Physicochemical Properties at a Glance
A summary of the key physicochemical properties of the target compound and its isomers is presented below. These properties are crucial for identification, purification, and formulation development.
| Property | 2-Bromo-4-nitro-6-(trifluoromethyl)aniline | 4-Bromo-2-nitro-6-(trifluoromethyl)aniline | 2-Bromo-6-nitro-4-(trifluoromethyl)aniline |
| CAS Number | 400-66-8[1] | 157026-18-1[2] | 113170-71-1[3] |
| Molecular Formula | C₇H₄BrF₃N₂O₂[1] | C₇H₄BrF₃N₂O₂[2] | C₇H₄BrF₃N₂O₂ |
| Molecular Weight | 285.02 g/mol [1] | 285.02 g/mol [2] | 285.02 g/mol [3] |
| Appearance | Not specified | White powder[2] | Not specified |
| Boiling Point | Not specified | 273.5 °C at 760 mmHg[2] | Not specified |
| Melting Point | Not specified | Not specified | 71-74 °C[3] |
| Density | Not specified | 1.859 g/cm³[2] | Not specified |
Synthetic Strategies: A Comparative Analysis
The synthesis of these isomers hinges on the careful orchestration of electrophilic aromatic substitution reactions, namely nitration and bromination, on a substituted aniline precursor. The regiochemical outcome of these reactions is dictated by the directing effects of the substituents already present on the aromatic ring.
Directing Effects of Substituents:
-
-NH₂ (Amino): Strongly activating, ortho, para-director.
-
-Br (Bromo): Deactivating, ortho, para-director.
-
-CF₃ (Trifluoromethyl): Strongly deactivating, meta-director.
-
-NO₂ (Nitro): Strongly deactivating, meta-director.
The interplay of these electronic and steric effects determines the feasibility and selectivity of each synthetic route.
Synthesis of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline
A plausible synthetic pathway for the target compound, 2-Bromo-4-nitro-6-(trifluoromethyl)aniline, is outlined below. This route involves the nitration of a commercially available brominated trifluoromethylaniline.
References
A Comparative Guide to the Reaction Products of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reaction products of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline, a versatile building block in medicinal chemistry and materials science. We offer a comparative look at its performance in key cross-coupling reactions, supported by experimental data, and explore alternative synthetic strategies. Detailed experimental protocols and visualizations of reaction pathways are included to facilitate reproducible research and development.
Executive Summary
2-Bromo-4-nitro-6-(trifluoromethyl)aniline is a highly functionalized aniline derivative that serves as a valuable precursor for the synthesis of a diverse range of complex molecules. Its unique substitution pattern, featuring an amine, a nitro group, and a trifluoromethyl group, allows for strategic manipulation in organic synthesis. This guide focuses on two of the most powerful and widely used palladium-catalyzed cross-coupling reactions for the functionalization of this scaffold: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation.
The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of compounds, making trifluoromethylanilines a significant scaffold in medicinal chemistry. The reaction products of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline are of particular interest for their potential biological activities, including anticancer and antimicrobial properties.
Performance Comparison in Palladium-Catalyzed Cross-Coupling Reactions
The electron-withdrawing nature of the nitro and trifluoromethyl groups on the aniline ring influences the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions. Generally, electron-deficient aryl bromides are excellent substrates for both Suzuki-Miyaura and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organohalide with an organoboron compound. For 2-Bromo-4-nitro-6-(trifluoromethyl)aniline, this reaction provides a direct route to synthesize 2-aryl-4-nitro-6-(trifluoromethyl)aniline derivatives. The choice of palladium catalyst and ligands is crucial for achieving high yields.
Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
| Catalyst / Ligand System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | High | [General knowledge] |
| PdCl₂(dppf) | K₂CO₃ | DME | 80 | 2 | High | [General knowledge] |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | Good to Better | [General knowledge] |
| Pd₂(dba)₃ / P(t-Bu)₃ | KF | 1,4-Dioxane | 80-100 | 12-24 | Effective | [General knowledge] |
Note: The data presented is a general representation for similar electron-deficient aryl bromides and specific yields for 2-Bromo-4-nitro-6-(trifluoromethyl)aniline may vary.
Buchwald-Hartwig Amination of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, allowing for the coupling of aryl halides with a wide range of amines. This reaction enables the synthesis of N-substituted-2-amino-4-nitro-6-(trifluoromethyl)aniline derivatives, which are valuable scaffolds in drug discovery.
Table 2: Comparison of Ligands for Buchwald-Hartwig Amination of Aryl Bromides with Secondary Amines
| Ligand | Catalyst Precursor | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | >95 | [1] |
| RuPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 90-95 | [General knowledge] |
| JohnPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 85-90 | [General knowledge] |
| SPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | >95 | [General knowledge] |
Note: This data is based on the amination of similar aryl bromides. The choice of amine and specific reaction conditions will influence the yield.
Alternative Synthetic Routes
While palladium-catalyzed cross-coupling reactions of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline are highly efficient, alternative synthetic strategies can also be employed to access the same or similar product classes.
Table 3: Comparison of Synthetic Routes to 2-Aryl-4-nitro-6-(trifluoromethyl)anilines
| Synthetic Route | Starting Materials | Key Steps | Advantages | Disadvantages |
| Suzuki-Miyaura Coupling | 2-Bromo-4-nitro-6-(trifluoromethyl)aniline, Arylboronic acid | Pd-catalyzed cross-coupling | High functional group tolerance, generally high yields. | Requires pre-functionalized starting materials, potential for catalyst contamination. |
| Nucleophilic Aromatic Substitution (S NAr) | 2-Chloro-4-nitro-6-(trifluoromethyl)aniline, Aryl nucleophile | Base-mediated substitution | Metal-free, cost-effective. | Limited to highly activated substrates and strong nucleophiles. |
| Synthesis from Nitroarenes | 1-Aryl-3-nitro-5-(trifluoromethyl)benzene | Nitration, Reduction | Can build complexity from simpler starting materials. | Multi-step, may have regioselectivity issues. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
2-Bromo-4-nitro-6-(trifluoromethyl)aniline (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 2-Bromo-4-nitro-6-(trifluoromethyl)aniline, the arylboronic acid, and the base.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
Materials:
-
2-Bromo-4-nitro-6-(trifluoromethyl)aniline (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor, phosphine ligand, and base.
-
Add the 2-Bromo-4-nitro-6-(trifluoromethyl)aniline and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the product by column chromatography.
Visualizations
Reaction Workflows and Pathways
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
References
Spectroscopic Characterization of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of "2-Bromo-4-nitro-6-(trifluoromethyl)aniline." Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents predicted spectroscopic data based on the analysis of structurally similar molecules. This approach allows for a robust estimation of the expected spectral characteristics, providing a valuable resource for researchers interested in the synthesis, identification, and application of this compound.
Structural Confirmation Workflow
The structural elucidation of a novel or uncharacterized compound like 2-Bromo-4-nitro-6-(trifluoromethyl)aniline relies on a synergistic approach, integrating data from various spectroscopic techniques. Each method provides unique insights into the molecular architecture, and their combined interpretation leads to an unambiguous structural assignment.
Caption: Workflow for the spectroscopic confirmation of a chemical structure.
Predicted Spectroscopic Data for 2-Bromo-4-nitro-6-(trifluoromethyl)aniline
The following tables summarize the predicted spectroscopic data for the target compound. These predictions are derived from established principles of spectroscopy and by comparing the structural features with known data from analogous compounds.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.4 - 8.6 | d | 1H | H-3 |
| ~8.1 - 8.3 | d | 1H | H-5 |
| ~5.0 - 6.0 | br s | 2H | -NH₂ |
Note: The chemical shifts are estimates. The aromatic protons are expected to be downfield due to the electron-withdrawing effects of the nitro and trifluoromethyl groups. The amino protons will likely appear as a broad singlet.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~148 - 152 | C-NH₂ |
| ~145 - 148 | C-NO₂ |
| ~130 - 135 | C-5 |
| ~122 - 128 | C-3 |
| ~120 - 125 (q) | -CF₃ |
| ~118 - 122 | C-6 |
| ~110 - 115 | C-Br |
Note: The quartet for the -CF₃ carbon is a characteristic feature due to coupling with the fluorine atoms.
Predicted IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Assignment |
| 3400 - 3500 | N-H stretch (asymmetric and symmetric) |
| 1590 - 1620 | C=C aromatic stretch |
| 1500 - 1550 | N-O asymmetric stretch (NO₂) |
| 1330 - 1370 | N-O symmetric stretch (NO₂) |
| 1250 - 1350 | C-F stretch (CF₃) |
| 1100 - 1200 | C-F stretch (CF₃) |
| 800 - 850 | C-H out-of-plane bend |
| 600 - 700 | C-Br stretch |
Predicted Mass Spectrometry Data (EI)
| m/z | Assignment |
| 284/286 | [M]⁺ (Molecular ion peak with bromine isotope pattern) |
| 267/269 | [M-OH]⁺ |
| 238/240 | [M-NO₂]⁺ |
| 215 | [M-Br]⁺ |
| 188 | [M-NO₂-CF₃]⁺ |
Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio.[1][2]
Comparative Spectroscopic Data of Structurally Similar Compounds
To provide context for the predicted data, the following tables present experimental spectroscopic data for compounds with similar structural motifs.
¹H and ¹³C NMR Data for Selected Analogues
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2-Bromo-4-(trifluoromethyl)aniline | 7.58 (d, 1H), 7.27 (dd, 1H), 6.85 (d, 1H), 4.05 (br s, 2H) | 144.1, 133.4, 127.8 (q), 124.2 (q), 118.9, 114.7, 109.8 |
| 2,6-Dibromo-4-nitroaniline | 8.05 (s, 2H), 5.1 (br s, 2H) | 143.2, 139.8, 126.1, 109.9[3] |
| 4-Bromo-2-nitroaniline | 8.08 (d, 1H), 7.45 (dd, 1H), 6.80 (d, 1H), 6.45 (br s, 2H) | 147.2, 138.5, 128.1, 120.3, 119.8, 110.2[4] |
IR and Mass Spectra Data for Selected Analogues
| Compound | Key IR Peaks (cm⁻¹) | Key Mass Spectra Peaks (m/z) |
| 2-Nitro-4-(trifluoromethyl)aniline | 3488, 3375 (N-H), 1630 (C=C), 1530, 1350 (NO₂), 1320, 1120 (C-F) | 206 [M]⁺, 189 [M-OH]⁺, 160 [M-NO₂]⁺[5] |
| 2,4,6-Tribromoaniline | 3410, 3310 (N-H), 1570, 1450 (C=C), 750, 680 (C-Br) | 327/329/331/333 [M]⁺ (tribromine pattern)[6][7] |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of aromatic amines like 2-Bromo-4-nitro-6-(trifluoromethyl)aniline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[8]
-
Instrument Setup : Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure high resolution and a homogeneous magnetic field.
-
¹H NMR Acquisition : Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method) : Grind 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Background Spectrum : Record a background spectrum of the empty sample compartment to subtract the spectral contributions of atmospheric CO₂ and water vapor.[9]
-
Sample Spectrum : Place the KBr pellet in the sample holder and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.[10]
-
Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For volatile and thermally stable compounds, gas chromatography-mass spectrometry (GC-MS) is suitable. Alternatively, direct infusion or liquid chromatography-mass spectrometry (LC-MS) can be used.
-
Ionization : Ionize the sample molecules. Electron ionization (EI) is a common technique that involves bombarding the sample with a high-energy electron beam, leading to the formation of a molecular ion and characteristic fragment ions.[1]
-
Mass Analysis : Separate the ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : Detect the separated ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Interpretation : Analyze the mass spectrum to determine the molecular weight of the compound from the molecular ion peak. The isotopic pattern of the molecular ion can confirm the presence of elements like bromine and chlorine. The fragmentation pattern provides valuable information about the structure of the molecule.[1]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 2-BROMO-6-CHLORO-4-NITROANILINE(99-29-6) 1H NMR spectrum [chemicalbook.com]
- 4. 2,6-Dibromo-4-nitroaniline(827-94-1) 13C NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 9. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Comparative Catalyst Performance in Reactions of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline: A Data-Driven Guide
For researchers, scientists, and professionals in drug development, the efficient and selective functionalization of complex aromatic building blocks is a critical step in the synthesis of novel chemical entities. This guide provides a comparative analysis of catalytic systems for reactions involving 2-Bromo-4-nitro-6-(trifluoromethyl)aniline, a highly functionalized aniline derivative. Due to a lack of extensive, direct comparative studies on this specific substrate in publicly available literature, this guide draws upon established catalytic methodologies for structurally related bromo-nitro-aromatic compounds to provide a predictive framework and starting points for reaction optimization.
The presence of a bromine atom, a nitro group, and a trifluoromethyl group on the aniline scaffold makes 2-Bromo-4-nitro-6-(trifluoromethyl)aniline a versatile, yet challenging, substrate for catalytic transformations. The electron-withdrawing nature of the nitro and trifluoromethyl groups significantly influences the reactivity of the carbon-bromine bond, making it amenable to various palladium-catalyzed cross-coupling reactions. This guide will focus on two of the most powerful and widely used of these transformations: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for the synthesis of complex arylamines.
Catalyst Performance Comparison
The selection of an appropriate catalyst system, including the palladium precursor and, crucially, the phosphine ligand, is paramount for achieving high yields and selectivity in cross-coupling reactions. The following tables summarize expected performance of common catalyst systems for the Suzuki-Miyaura and Buchwald-Hartwig reactions with substrates analogous to 2-Bromo-4-nitro-6-(trifluoromethyl)aniline.
Table 1: Predicted Catalyst Performance for Suzuki-Miyaura Coupling of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline
| Catalyst System (Palladium Precursor + Ligand) | Coupling Partner | Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ | Arylboronic acid | K₂CO₃ | Toluene/H₂O | 80-100 | 60-85 | A classic, often reliable catalyst. May require longer reaction times. |
| Pd(dppf)Cl₂ | Arylboronic acid | K₃PO₄ | Dioxane | 90-110 | 75-95 | Generally provides good yields for a wide range of substrates. |
| Pd₂(dba)₃ + SPhos | Arylboronic acid | Cs₂CO₃ | Toluene | 80-100 | 85-98 | Highly active catalyst system, often effective for challenging substrates. |
| Pd(OAc)₂ + XPhos | Arylboronic acid | K₃PO₄ | t-BuOH | 80-100 | 80-97 | Versatile and highly active catalyst, suitable for a broad scope of coupling partners. |
Table 2: Predicted Catalyst Performance for Buchwald-Hartwig Amination of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline
| Catalyst System (Palladium Precursor + Ligand) | Amine Coupling Partner | Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Pd₂(dba)₃ + BINAP | Primary/Secondary Alkyl or Arylamine | NaOtBu | Toluene | 90-110 | 70-90 | A first-generation ligand, effective for many standard aminations. |
| Pd(OAc)₂ + XPhos | Primary/Secondary Alkyl or Arylamine | Cs₂CO₃ | Dioxane | 100-120 | 85-98 | Highly effective and general ligand for a wide variety of amines. |
| Pd₂(dba)₃ + RuPhos | Hindered Primary/Secondary Amines | K₃PO₄ | Toluene | 90-110 | 80-95 | Excellent for sterically demanding coupling partners. |
| [G3-XPhos] Palladacycle | Primary/Secondary Alkyl or Arylamine | NaOtBu | Toluene | RT-80 | 90-99 | Pre-activated catalyst, often allowing for lower reaction temperatures and catalyst loadings. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful catalyst screening and reaction optimization. The following are generalized procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for 2-Bromo-4-nitro-6-(trifluoromethyl)aniline.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add 2-Bromo-4-nitro-6-(trifluoromethyl)aniline (1.0 mmol), the arylboronic acid (1.2 mmol), the selected base (e.g., K₃PO₄, 2.0 mmol), the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol), and the phosphine ligand (e.g., XPhos, 0.04 mmol).
-
Inert Atmosphere: The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Degassed solvent (e.g., toluene, 5 mL) is added via syringe.
-
Reaction: The mixture is heated to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (typically 4-24 hours).
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, a Schlenk tube is charged with the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol), the phosphine ligand (e.g., XPhos, 0.02 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Reagent Addition: 2-Bromo-4-nitro-6-(trifluoromethyl)aniline (1.0 mmol), the amine coupling partner (1.2 mmol), and the anhydrous, degassed solvent (e.g., toluene, 5 mL) are added.
-
Reaction: The Schlenk tube is sealed and the reaction mixture is heated to the specified temperature (e.g., 100 °C) with stirring for the required time (typically 8-24 hours).
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
Purification: The residue is purified by flash column chromatography to afford the desired arylamine.
Visualizing Experimental and Logical Workflows
To aid in the conceptualization of the experimental process and the underlying catalytic cycle, the following diagrams are provided.
Caption: A generalized experimental workflow for catalyst screening in cross-coupling reactions.
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
Comparative Analysis of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline and Related Derivatives in X-ray Crystallography
A guide for researchers and drug development professionals on the structural analysis of key aniline derivatives, highlighting the available crystallographic data and methodologies for compounds of interest in medicinal chemistry.
This guide provides a comparative overview of the X-ray crystal structure analysis of "2-Bromo-4-nitro-6-(trifluoromethyl)aniline" and its structurally related analogs. While a crystal structure for 2-Bromo-4-nitro-6-(trifluoromethyl)aniline is not publicly available, this guide leverages data from close derivatives to infer structural properties and to underscore the importance of empirical crystallographic studies in drug design and development. The comparison will focus on available crystallographic data for key analogs, alongside their physical and chemical properties.
Performance Comparison: Crystallographic Data
A direct comparison is hampered by the absence of published single-crystal X-ray diffraction data for the primary compound of interest, 2-Bromo-4-nitro-6-(trifluoromethyl)aniline. However, analysis of the crystallographic data for the closely related compound, 2-Bromo-4-nitroaniline, provides valuable structural insights. The data for an isomeric compound, 2-Bromo-5-nitrobenzotrifluoride, is also presented for a broader comparative context.
| Feature | 2-Bromo-4-nitro-6-(trifluoromethyl)aniline | 2-Bromo-4-nitroaniline | 2-Bromo-5-nitrobenzotrifluoride |
| Molecular Formula | C7H4BrF3N2O2[1] | C6H5BrN2O2 | C7H3BrF3NO2[2] |
| Molecular Weight | 285.02 g/mol [1] | 217.03 g/mol | 270.00 g/mol [2] |
| Crystal System | Not available | Orthorhombic | Not available in search results |
| Space Group | Not available | Pna21 | Not available in search results |
| Unit Cell Dimensions | Not available | a = 11.098 Å, b = 16.763 Å, c = 3.9540 Å | Not available in search results |
| Dihedral Angle (NO2/Aromatic Ring) | Not available | 4.57° | Not available in search results |
| Intramolecular Interactions | Not available | N-H···Br hydrogen bond | Not available in search results |
| Intermolecular Interactions | Not available | N-H···N and N-H···O hydrogen bonds | Not available in search results |
| CCDC Number | Not available | Not specified in search results | 669133[2] |
Experimental Protocols
The experimental protocol for obtaining X-ray crystal structure data, as exemplified by the analysis of 2-Bromo-4-nitroaniline, follows a standard procedure in crystallography.
Synthesis of 2-Bromo-4-nitroaniline:
The synthesis of 2-Bromo-4-nitroaniline was achieved by reacting 4-nitroaniline with ammonium bromide in acetic acid, followed by the dropwise addition of hydrogen peroxide. The resulting precipitate was then filtered, washed, and recrystallized to obtain single crystals suitable for X-ray diffraction.
Single-Crystal X-ray Diffraction:
A suitable single crystal is mounted on a goniometer. The crystal is then placed in a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated. The collected data is then processed to determine the unit cell dimensions, space group, and ultimately the three-dimensional atomic arrangement of the molecule in the crystal lattice. Data refinement is performed to achieve a final, accurate crystal structure.
Visualizing the Role of X-ray Crystallography in Drug Discovery
The determination of the three-dimensional structure of molecules is a cornerstone of modern drug discovery. The following workflow illustrates the central role of X-ray crystallography in a structure-based drug design campaign.
Caption: Workflow for X-ray Crystallography in Structure-Based Drug Design.
This diagram illustrates the iterative cycle of structure-based drug design, where the crystal structure of a target protein, often in complex with a potential drug molecule, informs the design of improved compounds. The synthesis of aniline derivatives like 2-Bromo-4-nitro-6-(trifluoromethyl)aniline is a critical step in generating new chemical entities for this process.
Logical Pathway for Structural Analysis
The decision-making process for analyzing the structure of a novel compound like 2-Bromo-4-nitro-6-(trifluoromethyl)aniline is outlined below.
References
Navigating Byproduct Identification in 2-Bromo-4-nitro-6-(trifluoromethyl)aniline Synthesis: A Comparative Guide to GC-MS and Alternative Analytical Techniques
For researchers, scientists, and drug development professionals, the meticulous identification of byproducts in the synthesis of complex molecules like 2-Bromo-4-nitro-6-(trifluoromethyl)aniline is a cornerstone of quality control and regulatory compliance. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical methods for the identification and quantification of impurities, supported by experimental data and detailed protocols. Understanding the strengths and limitations of each technique is paramount for selecting the most appropriate method to ensure the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).
Performance Comparison: GC-MS vs. Alternative Methods
The choice of analytical technique for byproduct analysis hinges on several factors, including the volatility and thermal stability of the analytes, the required sensitivity, and the need for structural elucidation. Below is a comparative summary of GC-MS and other common analytical techniques.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and polarity, with mass-based detection. | Separation based on polarity, with mass-based detection. | Provides detailed structural information based on the magnetic properties of atomic nuclei. |
| Typical Analytes | Volatile and semi-volatile, thermally stable compounds. | Non-volatile and thermally labile compounds.[1] | Soluble compounds in sufficient concentration. |
| Sensitivity | High, often in the parts-per-billion (ppb) range. | High, typically in the parts-per-million (ppm) to ppb range, depending on the detector. | Lower sensitivity, typically requiring microgram to milligram quantities. |
| Resolution | Excellent for separating volatile isomers. | Good, with a wide range of column chemistries for method development. | Not a separation technique, but provides high-resolution structural data. |
| Limit of Detection (LOD) | Typically in the low pg to ng range. | Generally in the high pg to ng range. | Highly dependent on the specific nucleus and magnetic field strength. |
| Limit of Quantification (LOQ) | Typically in the low ng to µg range. | Generally in the ng to µg range. | Typically in the µg to mg range. |
| Analysis Time | Often faster for volatile compounds. | Can be slower, but amenable to high-throughput methods. | Can be time-consuming for complex mixture analysis. |
| Structural Information | Provides mass-to-charge ratio and fragmentation patterns for identification. | Provides mass-to-charge ratio for molecular weight determination and fragmentation with MS/MS. | Provides detailed information on molecular structure and connectivity. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for GC-MS, HPLC-MS, and NMR analysis for byproduct identification in "2-Bromo-4-nitro-6-(trifluoromethyl)aniline" reactions.
GC-MS Protocol for Byproduct Identification
This protocol is designed for the analysis of volatile and semi-volatile byproducts.
1. Sample Preparation:
-
Dissolve 1-5 mg of the reaction mixture in 1 mL of a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).
-
If necessary, perform a liquid-liquid extraction to remove non-volatile components.
-
For polar analytes that may exhibit poor chromatographic performance, derivatization (e.g., silylation) may be required to increase volatility.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 250°C, hold for 5 minutes.
-
Ramp 2: 20°C/min to 300°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MSD Conditions:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
3. Data Analysis:
-
Identify the main component and potential byproducts by comparing their retention times and mass spectra with known standards or spectral libraries (e.g., NIST).
-
Common byproducts in the synthesis of halogenated anilines can include positional isomers, over-brominated products (e.g., dibromo-4-nitro-6-(trifluoromethyl)aniline), and unreacted starting materials.[2]
Alternative Analytical Protocols
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is a powerful alternative for the analysis of non-volatile or thermally sensitive byproducts.
1. Sample Preparation:
-
Dissolve 1 mg of the reaction mixture in 10 mL of a suitable solvent (e.g., acetonitrile/water, 50:50 v/v).
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC-MS Instrumentation and Conditions:
-
HPLC System: Waters ACQUITY UPLC H-Class or equivalent.
-
Mass Spectrometer: Waters ACQUITY QDa Detector or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-600.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an invaluable tool for the definitive structural elucidation of unknown byproducts.
1. Sample Preparation:
-
Isolate the byproduct of interest using preparative HPLC or column chromatography.
-
Dissolve 5-10 mg of the purified byproduct in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
2. NMR Acquisition:
-
Acquire ¹H, ¹³C, ¹⁹F, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
3. Data Analysis:
-
Analyze the chemical shifts, coupling constants, and correlations from the various NMR spectra to determine the precise chemical structure of the byproduct. Studies on similar compounds, such as 3-bromo-5-(trifluoromethyl)aniline, have identified di-bromo derivatives as potential impurities.[3]
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental and logical workflows, the following diagrams are provided.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline
Disclaimer: There is no specific Safety Data Sheet (SDS) readily available for 2-Bromo-4-nitro-6-(trifluoromethyl)aniline. The following procedural guidance is a consolidation of information from the SDS of structurally similar compounds, including other halogenated and nitrated anilines. It is imperative to handle this chemical with caution and to consult with your institution's Environmental Health and Safety (EHS) department for site-specific disposal protocols.
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals to ensure the proper disposal of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline, minimizing risks and ensuring regulatory compliance.
Immediate Safety and Hazard Information
Based on analogous compounds, 2-Bromo-4-nitro-6-(trifluoromethyl)aniline is anticipated to be a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion.
Anticipated Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation.[2][3][4]
Quantitative Hazard Data for Structurally Similar Compounds
The following table summarizes the GHS Hazard Classifications for compounds structurally related to 2-Bromo-4-nitro-6-(trifluoromethyl)aniline. This data should be used as a conservative estimate of the potential hazards.
| Hazard Classification | 2-Bromo-6-chloro-4-nitroaniline[2] | 2-Bromo-4-chloro-6-nitroaniline[1] | 3-Bromo-5-(trifluoromethyl)aniline[4] | 4-Bromo-2-nitroaniline[5] |
| Acute Toxicity, Oral | Category 3 | Category 4 | Category 4 | Category 4 |
| Acute Toxicity, Dermal | Category 3 | Category 4 | - | Category 4 |
| Acute Toxicity, Inhalation | - | Category 4 | Category 4 | Category 4 |
| Skin Corrosion/Irritation | Category 2 | Category 2 | Category 2 | Category 2 |
| Serious Eye Damage/Irritation | Category 2 | Category 2 | Category 2 | Category 2 |
| STOT - Single Exposure | Category 3 (Respiratory) | - | Category 3 (Respiratory) | Category 3 (Respiratory) |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe handling and disposal of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline.
Personal Protective Equipment (PPE)
Before handling the compound, ensure all required PPE is correctly worn to prevent exposure.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene).[6][7]
-
Eye/Face Protection: Use chemical safety goggles and a face shield if there is a risk of splashing or dust generation.[6][7]
-
Skin and Body Protection: A lab coat or chemical-resistant apron is mandatory. Ensure footwear is closed-toe.[6][7]
-
Respiratory Protection: If handling the solid form where dust may be generated, use an appropriate respirator (e.g., N95 or higher).[8]
Spill Management and Cleanup
In the event of a spill, follow these procedures immediately.
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated. Use a fume hood if the spill is contained within one.
-
Containment: For solid spills, avoid generating dust.[9] Gently cover the spill with an inert absorbent material like sand or vermiculite.
-
Cleanup: Carefully sweep or vacuum the absorbed material into a designated, sealable hazardous waste container.[9] Do not use water for cleanup unless specifically instructed by your EHS department.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Waste Collection and Segregation
Proper segregation of chemical waste is crucial for safe disposal.
-
Container: Use only approved, chemically compatible, and clearly labeled hazardous waste containers.[10][11] The container must have a secure lid and be in good condition.
-
Labeling: Label the waste container with "Hazardous Waste," the full chemical name "2-Bromo-4-nitro-6-(trifluoromethyl)aniline," and the associated hazards (e.g., Toxic, Irritant).
-
Segregation: This compound is a halogenated organic substance. It must be collected in a waste stream designated for halogenated organic waste, separate from non-halogenated solvents and other waste types.[12][13][14]
Storage and Disposal
-
Temporary Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials. Follow secondary containment guidelines.
-
Final Disposal: Arrange for the collection of the hazardous waste by your institution's authorized waste management provider. Do not pour this chemical down the drain under any circumstances.[12] Disposal should be carried out at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[10]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline.
Caption: Logical workflow for the safe disposal of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline.
References
- 1. 2-Bromo-4-chloro-6-nitrobenzenamine | C6H4BrClN2O2 | CID 11064884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-6-chloro-4-nitroaniline | C6H4BrClN2O2 | CID 66832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-BROMO-4-FLUORO-6-NITROANILINE - Safety Data Sheet [chemicalbook.com]
- 4. 3-Bromo-5-(trifluoromethyl)aniline | C7H5BrF3N | CID 2735880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. blog.storemasta.com.au [blog.storemasta.com.au]
- 8. hazmatschool.com [hazmatschool.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. ethz.ch [ethz.ch]
- 11. nipissingu.ca [nipissingu.ca]
- 12. scienceready.com.au [scienceready.com.au]
- 13. ehs.yale.edu [ehs.yale.edu]
- 14. ehs.oregonstate.edu [ehs.oregonstate.edu]
Essential Safety and Logistical Guidance for Handling 2-Bromo-4-nitro-6-(trifluoromethyl)aniline
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Bromo-4-nitro-6-(trifluoromethyl)aniline was not located. The following guidance is synthesized from the SDSs of structurally similar compounds and should be used as a precautionary baseline. A thorough risk assessment should be conducted before handling this chemical, and consultation with a qualified safety professional is recommended.
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals. The procedural recommendations are based on established best practices for handling aromatic anilines with nitro and halogenated functional groups.
Hazard Identification and Classification
Based on structurally related compounds, 2-Bromo-4-nitro-6-(trifluoromethyl)aniline is anticipated to be harmful if swallowed, in contact with skin, or if inhaled.[1] It is also expected to cause skin and serious eye irritation, and may cause respiratory irritation.[1]
| Hazard Classification | Category |
| Acute Oral Toxicity | Category 4[1] |
| Acute Dermal Toxicity | Category 4[1] |
| Acute Inhalation Toxicity | Category 4[1] |
| Skin Corrosion/Irritation | Category 2[1] |
| Serious Eye Damage/Irritation | Category 2[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system)[1] |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling 2-Bromo-4-nitro-6-(trifluoromethyl)aniline.
| Body Part | Recommended Protection | Specifications/Standards | Rationale |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary if there is a splash hazard.[1][2][3] | Conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1][3] | Protects eyes from dust particles and splashes of solutions containing the compound.[4] |
| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[4] A flame-resistant or long-sleeved laboratory coat worn over personal clothing that covers the legs.[2][4] | Inspect gloves for any signs of degradation or puncture before use. | Prevents skin contact and absorption. Aromatic amines can be absorbed through the skin.[4] Protects the skin from accidental spills and contamination.[4] |
| Respiratory | All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood.[4] If engineering controls are insufficient, a NIOSH/MSHA approved respirator (e.g., N95 dust mask or a full-face respirator) may be necessary.[1][3][4] | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[3] | Prevents inhalation of airborne dust or aerosols, which is a primary route of exposure.[4] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is essential for the safe handling of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline.
1. Preparation:
-
Conduct a thorough risk assessment for the planned experiment.
-
Ensure a safety shower and eyewash station are readily accessible and in good working order.[1][5]
-
Verify that the work will be conducted within a certified chemical fume hood to ensure adequate ventilation.[4][5]
-
Gather all necessary PPE and inspect it for integrity.
-
Have appropriate spill cleanup materials (e.g., sand, earth, or vermiculite) readily available.[2]
2. Handling:
-
Avoid the formation of dust when handling the solid material.[2][5]
-
Minimize dust generation and accumulation.[3]
-
Avoid all personal contact, including inhalation.[2]
-
Wear the appropriate PPE at all times.[2]
-
Do not eat, drink, or smoke in the area where the chemical is handled.[1][5]
-
Wash hands thoroughly with soap and water after handling.[1][5]
3. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][3]
-
The storage area should be locked up or accessible only to qualified or authorized personnel.
4. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6]
-
Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention.[1][6]
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation.[3][7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get immediate medical attention.[3][7]
Disposal Plan
Proper disposal of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical: Dispose of the chemical in accordance with all applicable federal, state, and local environmental regulations. It should be treated as hazardous waste and disposed of through a licensed waste disposal company.[2][6] Do not let the product enter drains.
-
Contaminated Packaging: Dispose of the container to a hazardous or special waste collection point.[5] Handle uncleaned containers as you would the product itself.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
